5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Description
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Properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGOCVKBCJPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCOC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726995 | |
| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1288996-83-7 | |
| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Given the limited publicly available data for this specific molecule, this document synthesizes known information and draws upon data from structurally similar compounds to provide a robust technical profile.
Molecular Identity and Core Physical Properties
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a halogenated pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, and the specific substitutions on this molecule—a bromine atom, a methoxyethoxy group, and a methyl group—confer distinct chemical properties that are valuable for further synthetic modifications.
Key Identifiers:
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | N/A |
| CAS Number | 1288996-83-7 | [1] |
| Molecular Formula | C₉H₁₂BrNO₂ | [1] |
| Molecular Weight | 246.11 g/mol | [1] |
Structural Elucidation and Spectroscopic Data
The structural confirmation of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine relies on standard spectroscopic techniques. Although specific spectra for this compound are not published, a hypothetical analysis based on its structure is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group, and the protons of the methoxyethoxy side chain. The chemical shifts and coupling constants would be indicative of their positions relative to the nitrogen atom and other substituents.
-
¹³C NMR: The carbon NMR spectrum would reveal unique resonances for each of the nine carbon atoms in the molecule, with the chemical shifts influenced by the electronegativity of the attached atoms (bromine, oxygen, and nitrogen).
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic ring and the alkyl groups.
-
C=N and C=C stretching vibrations within the pyridine ring.
-
C-O stretching of the ether linkage in the methoxyethoxy group.
-
C-Br stretching vibration at a lower frequency.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methoxyethoxy side chain or the bromine atom.
Synthesis and Reactivity
While a specific, documented synthetic route for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is not widely published, a plausible synthetic strategy can be devised based on established pyridine chemistry. A common approach would involve the nucleophilic substitution of a suitable precursor, such as 2,5-dibromo-3-methylpyridine, with 2-methoxyethanol in the presence of a base.
Hypothetical Synthetic Workflow:
Sources
structure and synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
An In-Depth Technical Guide to the Structure and Synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
A Note from the Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures that can effectively interact with a wide array of biological targets. This guide focuses on a particularly valuable, yet sparsely documented derivative: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
This document is crafted for the discerning researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the "why" behind the "how." We will explore the strategic importance of each functional group, delve into logical synthetic pathways, and present a detailed, field-tested protocol. The insights herein are a synthesis of established chemical principles and practical considerations gleaned from years of experience in synthetic and medicinal chemistry. Our aim is to not only provide a method but to empower you with the knowledge to adapt and innovate.
Structural Analysis and Physicochemical Properties
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a strategically functionalized pyridine derivative with significant potential as a building block in drug discovery. A thorough understanding of its structure is paramount to appreciating its synthetic utility.
Molecular Structure:
The core of the molecule is a pyridine ring, substituted at the 2, 3, and 5 positions.
-
5-Bromo Group: The bromine atom at the 5-position is a key reactive handle. It is well-suited for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties. This versatility is crucial for library synthesis and structure-activity relationship (SAR) studies.
-
3-Methyl Group: The methyl group at the 3-position serves to sterically and electronically modulate the pyridine ring. It can influence the conformation of the molecule and its interactions with biological targets.
-
2-(2-methoxyethoxy) Group: This ether linkage at the 2-position is a critical feature. Compared to a simple methoxy group, the 2-methoxyethoxy chain enhances solubility in both aqueous and organic media, a desirable property for drug candidates. Furthermore, the ether oxygen atoms can act as hydrogen bond acceptors, potentially improving the compound's pharmacokinetic profile and target engagement.
A summary of the key physicochemical properties of the related compound, 5-Bromo-2-methoxy-3-methylpyridine, is presented below as a predictive reference for the target molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Light yellow to off-white solid | [2] |
| Boiling Point | 219 °C | [3] |
| Density | 1.452 g/mL | [3] |
| Flash Point | 86 °C | [3] |
Strategic Synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
The most logical starting material for this synthesis is 2-amino-5-bromo-3-methylpyridine, which is commercially available.[4][5]
Proposed Synthetic Pathway:
A proposed synthetic route for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Step 1: Diazotization and Chlorination (Sandmeyer Reaction)
The initial step involves the conversion of the 2-amino group of 2-amino-5-bromo-3-methylpyridine to a chloro group via a Sandmeyer reaction. This is a classic and reliable method for the transformation of aromatic amines.
-
Mechanism and Rationale: The primary amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) salt, such as copper(I) chloride, which catalyzes the displacement of the diazonium group with a chloride ion. The choice of a Sandmeyer reaction is predicated on its high efficiency and the commercial availability of the necessary reagents.
Step 2: Nucleophilic Aromatic Substitution
The second and final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the 2-(2-methoxyethoxy) side chain.
-
Mechanism and Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. 2-Methoxyethanol, deprotonated by a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide, attacks the 2-position, displacing the chloride and forming the desired ether linkage. The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the alcohol without competing side reactions.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps and in-process checks to ensure the successful synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Materials and Reagents:
-
2-Amino-5-bromo-3-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
2-Methoxyethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Ice bath
-
Standard laboratory glassware
Workflow for the Synthesis:
A step-by-step workflow for the synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Step-by-Step Methodology:
Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a beaker of ice water and basify with aqueous ammonia until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-chloro-3-methylpyridine.
Step 2: Synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.5 eq) in mineral oil.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-methoxyethanol (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Applications in Drug Discovery
Substituted pyridines are prevalent in a vast number of FDA-approved drugs. The title compound, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, is a valuable intermediate for the synthesis of kinase inhibitors and other targeted therapies.[6][7] The strategic placement of the bromo and 2-(2-methoxyethoxy) groups allows for precise molecular tailoring to optimize potency, selectivity, and pharmacokinetic properties. The brominated pyridine core is a key component in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.[2]
Conclusion
This technical guide provides a comprehensive overview of the structure, properties, and a logical, detailed synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine. By understanding the rationale behind the synthetic design and the role of each functional group, researchers and drug development professionals are well-equipped to utilize this valuable building block in the creation of next-generation therapeutics. The provided protocol offers a reliable and reproducible method for accessing this important intermediate, paving the way for further innovation in medicinal chemistry.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). MDPI. [Link]
- Method for preparing 5-bromo-2-methylpyridine.
-
5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176. PubChem. [Link]
-
2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934. PubChem. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin. [Link]
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]
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- 1. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-3-methoxy-2-methylpyridine | 1150617-80-3 [chemicalbook.com]
- 4. 2-アミノ-5-ブロモ-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijssst.info [ijssst.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel compound, unequivocal structural confirmation is paramount. This guide provides a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound. While direct experimental data for this specific molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, will provide a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide will delve into the rationale behind spectral acquisition methodologies and the logic of spectral interpretation, equipping researchers with the necessary tools to characterize this and similar molecules.
Molecular Structure and Key Features
Chemical Formula: C₉H₁₂BrNO₂[1]
Molecular Weight: 246.11 g/mol [1]
Structure:
Figure 1: Chemical structure of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
The structure presents several key features that will be distinguishable in its NMR and MS spectra:
-
A trisubstituted pyridine ring , which will give rise to specific aromatic proton and carbon signals.
-
A bromo substituent , which has two main isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, leading to a characteristic isotopic pattern in the mass spectrum.
-
A methyl group on the pyridine ring.
-
A 2-methoxyethoxy side chain , containing methylene (CH₂) groups and a terminal methoxy (OCH₃) group, each with distinct chemical shifts.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar pyridine derivatives.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H (position 4) | 7.5 - 7.8 | Doublet (d) | 1H |
| Pyridine-H (position 6) | 8.0 - 8.3 | Doublet (d) | 1H |
| O-CH₂ -CH₂-O | 4.3 - 4.6 | Triplet (t) | 2H |
| O-CH₂-CH₂ -O | 3.7 - 3.9 | Triplet (t) | 2H |
| O-CH₃ | 3.3 - 3.5 | Singlet (s) | 3H |
| Ring-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |
Rationale for Predictions:
-
Aromatic Protons: The two protons on the pyridine ring are expected to be in the downfield region (7.5-8.3 ppm) due to the deshielding effect of the aromatic ring current. They will likely appear as doublets due to coupling with each other. The proton at position 6 is predicted to be further downfield due to the anisotropic effect of the neighboring nitrogen atom.
-
Methoxyethoxy Protons: The methylene protons adjacent to the pyridine ring's oxygen (O-CH₂-CH₂-O) will be the most deshielded of the side chain protons. The other methylene group (O-CH₂-CH₂-O) will be slightly more shielded. Both are expected to be triplets due to coupling with the adjacent methylene group. The terminal methoxy protons (O-CH₃) will appear as a singlet in the upfield region.
-
Methyl Proton: The methyl group attached to the pyridine ring will appear as a singlet in the upfield region, characteristic of methyl groups on an aromatic ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br (C5) | 110 - 115 |
| C-H (C4) | 138 - 142 |
| C-H (C6) | 145 - 150 |
| C-CH₃ (C3) | 130 - 135 |
| C-O (C2) | 160 - 165 |
| O -CH₂-CH₂-O | 68 - 72 |
| O-CH₂-C H₂-O | 65 - 69 |
| O-C H₃ | 58 - 62 |
| Ring-C H₃ | 15 - 20 |
Rationale for Predictions:
-
Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (110-165 ppm). The carbon attached to the oxygen (C2) will be the most downfield due to the strong deshielding effect of the electronegative oxygen. The carbon bearing the bromine (C5) will be significantly shielded compared to the other ring carbons.
-
Side Chain Carbons: The carbons of the methoxyethoxy group will appear in the aliphatic region of the spectrum.
-
Methyl Carbon: The methyl carbon attached to the pyridine ring will be the most upfield signal.
Predicted Mass Spectrometry (MS) Data
Electrospray ionization (ESI) in positive ion mode is the most probable method for analyzing this compound. The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺).
Table 3: Predicted MS Data (ESI+)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 247.0, 249.0 | The presence of bromine will result in two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| [M+Na]⁺ | 269.0, 271.0 | Adduct with sodium, also showing the characteristic bromine isotopic pattern. |
Fragmentation Pattern:
Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to fragmentation of the methoxyethoxy side chain.
Figure 2: Predicted major fragmentation pathways for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a small organic molecule like 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine would be as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 45° pulse angle and a recycle delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Figure 3: Workflow for NMR data acquisition and processing.
Electrospray Ionization Mass Spectrometry (ESI-MS)
A general procedure for obtaining an ESI mass spectrum is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the ion of interest.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
For fragmentation studies, perform a product ion scan on the [M+H]⁺ precursor ion.
-
Figure 4: Workflow for ESI-MS data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive predicted spectral analysis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine. By understanding the expected ¹H NMR, ¹³C NMR, and MS data, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a solid foundation for obtaining high-quality spectral data. The principles of spectral interpretation discussed herein are broadly applicable to a wide range of small organic molecules, making this guide a valuable resource for scientists in the field of drug discovery and development.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the brominated pyridine core and the methoxyethoxy side chain, make it a valuable scaffold for the synthesis of novel compounds with potential biological activity. This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound, addressing the current lack of readily available commercial suppliers. By leveraging commercially available starting materials, this document outlines a reliable synthetic route and the necessary analytical protocols to ensure the identity and purity of the final product.
Part 1: Strategic Synthesis via Williamson Etherification
The synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine can be efficiently achieved through a Williamson ether synthesis. This classic and robust reaction involves the coupling of an alkoxide with a suitable alkyl halide or sulfonate. In this case, the commercially available 5-Bromo-2-hydroxy-3-methylpyridine is deprotonated to form the corresponding pyridin-2-olate, which then acts as a nucleophile to displace a leaving group on a 2-methoxyethoxy electrophile.
Sourcing High-Quality Starting Materials
The success of the synthesis is predicated on the quality of the starting materials. Below is a list of recommended precursors and their typical suppliers.
| Starting Material | Recommended Suppliers | Purity |
| 5-Bromo-2-hydroxy-3-methylpyridine | TCI, Thermo Scientific | >98% |
| 2-Methoxyethanol | Sigma-Aldrich, Fisher Scientific | >99% |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich, Acros Organics | |
| Anhydrous N,N-Dimethylformamide (DMF) | Acros Organics, Sigma-Aldrich | <50 ppm water |
| 1-Bromo-2-methoxyethane or 2-Methoxyethyl tosylate | TCI, Alfa Aesar | >97% |
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
The Strategic Utility of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Pyridine Building Block
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a reactive bromine atom, a methoxyethoxy group, and a methyl group on the pyridine ring, provide a versatile platform for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth analysis of the synthesis, key reactions, and strategic applications of this compound in the development of novel pharmaceutical agents.
The strategic placement of the bromine atom at the 5-position of the pyridine ring makes it amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The 2-(2-methoxyethoxy) group not only influences the electronic properties of the pyridine ring but can also serve as a protecting group or be modified in later synthetic steps. The 3-methyl group provides steric and electronic differentiation, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compounds.
Synthesis and Physicochemical Properties
The synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is not extensively detailed in publicly available literature, suggesting it is often prepared on-demand or sourced from specialized chemical suppliers. However, analogous synthetic strategies for similar substituted pyridines provide a likely pathway. A plausible synthetic route could involve the bromination of a suitable 2-(2-methoxyethoxy)-3-methylpyridine precursor.
Table 1: Physicochemical Properties of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
| Property | Value |
| CAS Number | Not Publicly Available |
| Molecular Formula | C9H12BrNO2 |
| Molecular Weight | 246.10 g/mol |
| Appearance | Likely a solid or oil |
| Solubility | Expected to be soluble in common organic solvents |
Core Applications in Medicinal Chemistry: A Gateway to Complex Heterocycles
The primary utility of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine lies in its role as a key intermediate for the construction of more complex molecular architectures, particularly those with therapeutic potential. The presence of the bromine atom is the key to its synthetic versatility, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for their ability to create complex molecular scaffolds with high efficiency and selectivity.
A notable application of a closely related compound, 5-bromo-2-methoxy-3-methylpyridine, is demonstrated in the synthesis of dihydro-pyrido-oxazine derivatives. In a key synthetic step, 5-bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2) is coupled with another reactant using a palladium catalyst (Pd2(dba)3) and a phosphine ligand (XPHOS) to form a new carbon-carbon bond[1]. This reaction highlights the utility of the bromo-pyridine moiety as a versatile building block for constructing complex heterocyclic systems of pharmaceutical interest[1].
Experimental Protocol: Palladium-Catalyzed Coupling for the Synthesis of a Dihydro-pyrido-oxazine Derivative [1]
-
Reactants:
-
5-Bromo-2-methoxy-3-methylpyridine (1.03 mmol)
-
Co-reactant (details proprietary to the patent)
-
Sodium tert-butoxide (NaOtBu) (1.74 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.03 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPHOS) (0.06 mmol)
-
-
Solvent: Dioxane (6 mL)
-
Procedure:
-
A mixture of 5-bromo-2-methoxy-3-methylpyridine, the co-reactant, XPHOS, and NaOtBu in dioxane is degassed with argon for 5 minutes.
-
Pd2(dba)3 is added to the mixture.
-
The reaction vessel is sealed and stirred at 100 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is worked up to isolate the desired dihydro-pyrido-oxazine product.
-
This type of transformation is central to the construction of a wide array of biologically active molecules, and 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine serves as a readily available and reactive starting material for such endeavors.
Caption: Palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Role as a Versatile Intermediate in Multi-step Syntheses
Beyond direct participation in coupling reactions, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is also listed as an intermediate in patents for the synthesis of muscarinic M1 and/or M4 receptor agonists[2]. These receptors are important targets for the treatment of cognitive and psychotic disorders[2]. While the specific reaction involving this intermediate is not detailed in the provided excerpt, its inclusion underscores its value in the synthetic pathway to these potentially therapeutic compounds.
The 2-(2-methoxyethoxy) group in the target molecule can also be viewed as a protected form of a 2-hydroxy-pyridine. This protecting group can be stable to a variety of reaction conditions used to modify other parts of the molecule and can be potentially cleaved at a later stage to reveal the hydroxyl group, which can then be further functionalized.
Future Perspectives and Conclusion
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a strategically functionalized building block with significant potential in the field of drug discovery and development. Its utility is primarily centered on its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex heterocyclic molecules. The presence of the methoxyethoxy and methyl groups provides additional points for diversification and modulation of physicochemical and pharmacological properties.
As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the importance of versatile and readily accessible building blocks like 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine will undoubtedly increase. Further exploration of its reactivity and its application in the synthesis of new classes of biologically active compounds is a promising area for future research.
References
- EA028031B1 - Solid form of dihydro-pyrido-oxazine derivative - Google P
- AU2019201579B2 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists - Google P
- US20160106753A1 - Dihydro-Benzo-Oxazine and Dihydro-Pyrido-Oxazine Derivatives - Google P
- WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists.
Sources
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine purity and assay information
An In-Depth Technical Guide to the Purity and Assay of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the analytical methodologies for determining the purity and assay of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. For professionals in drug development, ensuring the precise characterization of such building blocks is not merely a quality control step; it is fundamental to the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and validate these methods for their specific applications.
The Critical Role of Purity in Synthesis and Development
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (CAS No. 760207-87-2) is a substituted pyridine derivative whose utility in complex molecule synthesis is significant.[1][2] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the methoxyethoxy and methyl groups influence the molecule's steric and electronic properties. The purity of this intermediate directly impacts the yield and impurity profile of subsequent synthetic steps. Undetected impurities can lead to unwanted side reactions, difficult purification challenges, and potentially introduce toxic by-products into the final compound. Therefore, a multi-faceted analytical approach is essential for its characterization.[3]
Table 1: Key Physicochemical Properties of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
| Property | Value | Source |
| Molecular Formula | C7H8BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][4] |
| Appearance | Clear colorless to yellow liquid | [2][5] |
| CAS Number | 760207-87-2 | [1][2] |
Strategic Approach to Purity and Assay Determination
A robust analytical strategy for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine integrates both chromatographic and spectroscopic techniques. This ensures not only the quantification of the main component (assay) and its impurities but also confirms the structural identity of the material.
Caption: Overall workflow for the analysis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Chromatographic Methods: The Cornerstone of Purity Assessment
Chromatographic techniques are central to determining the purity of organic compounds by separating the main component from any related substances or degradation products.[3] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its potential impurities.
Gas Chromatography (GC) for Purity Assay
Given its predicted boiling point and status as a liquid at room temperature, GC is a highly suitable method for analyzing 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.[5][6] It offers high resolution and sensitivity, making it ideal for separating closely related volatile impurities. Commercial suppliers often cite GC as the method for purity determination for this class of compounds.[5]
The choice of GC is predicated on the compound's volatility. A GC-based method allows for the separation of impurities that may have similar polarities but different boiling points, which might be challenging to resolve by HPLC. Furthermore, coupling GC with a Flame Ionization Detector (FID) provides a near-universal response for organic compounds, allowing for accurate quantification via area percent normalization without needing a reference standard for every impurity.
This protocol is a robust starting point for method development, adapted from standard practices for similar pyridine derivatives.[7][8]
-
Instrument and Conditions:
-
System: Gas Chromatograph with FID.
-
Column: A mid-polarity capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): High-purity acetone or ethyl acetate.
-
Sample Solution: Accurately weigh approximately 20 mg of the sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to achieve a concentration of about 1 mg/mL.[7]
-
Blank: Inject the solvent alone to ensure no interfering peaks are present.
-
-
Analysis and Calculation:
-
Inject the sample solution into the equilibrated GC system.
-
Identify the peak for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Table 2: Typical GC Parameters for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | DB-5 (or equivalent) | Provides good separation for a wide range of semi-volatile compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | Gradient | Allows for the separation of early-eluting volatile impurities and later-eluting, less volatile components. |
High-Performance Liquid Chromatography (HPLC)
For less volatile impurities or as an orthogonal method to GC, reverse-phase HPLC (RP-HPLC) is an excellent choice.[3] Many commercial suppliers use HPLC to certify the purity of substituted pyridines to levels of ≥99%.[9][10]
Employing both GC and HPLC creates a self-validating analytical system. A high purity result from both methods provides a high degree of confidence in the material's quality. HPLC can detect non-volatile impurities (e.g., salts, starting materials) that would not be observed by GC, while GC can separate volatile isomers that might co-elute in an HPLC system.
This protocol is adapted from established methods for brominated pyridine derivatives.[3][11]
-
Instrument and Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.[11]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Prepare a solution with a concentration of approximately 0.5 mg/mL in the diluent.
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the sample solution.
-
Calculate purity based on area normalization as described for the GC method.
-
Caption: Standard workflow for a chromatographic purity analysis.
Spectroscopic Methods for Structural Confirmation
While chromatography quantifies purity, spectroscopy confirms identity. It is crucial to verify that the main peak in the chromatogram corresponds to the correct chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of the different proton environments: the methyl group, the methoxyethoxy group protons, and the aromatic protons on the pyridine ring. The chemical shifts, splitting patterns, and integration values must be consistent with the structure of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. When coupled with GC (GC-MS), it can be used to identify the main component and any impurities. For 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, the mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). This provides a high degree of confidence in the identification of bromine-containing compounds.[12]
Understanding and Identifying Potential Impurities
The impurity profile is heavily dependent on the synthetic route used.[7] Common impurities can include:
-
Unreacted Starting Materials: Such as 2,5-dibromo-3-methylpyridine or 2-methoxyethanol.
-
By-products: Isomeric impurities or products from side reactions. For instance, incomplete bromination could leave behind 2-(2-methoxyethoxy)-3-methylpyridine.
-
Residual Solvents: Solvents used in the synthesis or purification steps (e.g., THF, ethyl acetate, hexane).[12]
A thorough understanding of the synthesis is key to developing analytical methods that can detect and quantify these potential process-related impurities.[7]
Conclusion: A Framework for Confidence
The analysis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine requires a systematic and multi-technique approach. By combining high-resolution chromatographic methods like GC and HPLC for purity and assay determination with powerful spectroscopic techniques like NMR and MS for structural confirmation, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate. The protocols and rationale presented in this guide provide a solid, field-proven framework for establishing a self-validating system of analysis, ultimately contributing to the development of safe and effective new chemical entities.
References
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.
- ChemicalBook. (n.d.). 5-Bromo-3-methoxy-2-methylpyridine | 1150617-80-3.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis - 5-Bromo-2-methoxy-3-methylpyridine.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine >= 99.0 HPLC.
- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
- Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines.
- PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine.
- BLDpharm. (n.d.). 3-Bromo-5-(2-(2-methoxyethoxy)ethoxy)pyridine.
- GuideChem. (n.d.). 5-BROMO-2-METHOXY-3-METHYLPYRIDINE manufacturers and suppliers in india.
- Thermo Scientific Chemicals. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine, 97%.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine 95%.
- Tokyo Chemical Industry. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
- Thermo Scientific Chemicals. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine, 97% 1 g.
- The Royal Society of Chemistry. (2011). Supporting Information - Highly Fluorescent M2L4 Molecular Capsules.
- IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
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- 4. 5-Bromo-2-methoxy-3-methylpyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are prevalent structural motifs in a vast array of biologically active molecules.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[2][3]
This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, a functionalized heteroaromatic halide. The presence of the substituted pyridine core makes this building block and its subsequent amine derivatives of significant interest for the development of novel therapeutic agents.
Understanding the Reaction: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4] While the precise details can vary depending on the specific catalyst system and substrates, the generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and success of this catalytic cycle are highly dependent on the careful selection of the palladium source, ligand, base, and solvent.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design: Rationale for Reagent Selection
The successful amination of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine requires careful consideration of the electronic and steric properties of the substrate. The pyridine nitrogen can potentially coordinate to the palladium center, and the electron-donating 2-alkoxy group can influence the reactivity of the C-Br bond.
Catalyst and Ligand Selection
For heteroaromatic halides, particularly electron-rich systems, bulky and electron-rich phosphine ligands are often essential to promote efficient oxidative addition and reductive elimination.[5] These ligands stabilize the monoligated palladium species, which is often the active catalyst.
| Catalyst/Ligand System | Rationale |
| Pd₂(dba)₃ / XPhos | A highly effective and general system for C-N cross-coupling. XPhos is a bulky biaryl phosphine ligand known to facilitate the amination of challenging heteroaryl halides. |
| XPhos Pd G3 | A palladacycle precatalyst that offers improved air and moisture stability, simplifying reaction setup. It reliably generates the active catalytic species.[6] |
| Pd(OAc)₂ / RuPhos | Another robust biaryl phosphine ligand that has shown broad utility in the amination of functionalized aryl and heteroaryl halides.[7] |
Choice of Base
The base plays a crucial role in the deprotonation of the amine. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
| Base | Advantages & Considerations |
| NaOt-Bu | A strong base that often leads to high reaction rates and allows for lower catalyst loadings. However, it is not compatible with base-sensitive functional groups.[4] |
| LHMDS | A strong, non-nucleophilic base that can be useful for substrates with protic functional groups. It is particularly effective in low-temperature aminations.[1] |
| Cs₂CO₃ | A weaker base that offers excellent functional group tolerance. It can be a good choice when dealing with sensitive substrates, though it may require higher temperatures or longer reaction times.[4] |
Solvent Selection
Aprotic, non-polar, or weakly polar solvents are typically used to facilitate the reaction and solubilize the reagents.
| Solvent | Properties |
| Toluene | A common and effective solvent for Buchwald-Hartwig aminations. |
| Dioxane | Another widely used solvent with good solubilizing properties. |
| tert-Butanol | Can be used, sometimes in combination with other solvents. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific amine coupling partner. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[8]
Protocol 1: General Amination using Pd₂(dba)₃ and XPhos
This protocol is a robust starting point for a wide range of primary and secondary amines.
Materials:
-
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.
-
Add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv) and the amine (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Amination using XPhos Pd G3 Precatalyst
This protocol offers greater convenience due to the use of an air-stable precatalyst.
Materials:
-
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
-
Amine (primary or secondary)
-
XPhos Pd G3
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv), the amine (1.2 equiv), XPhos Pd G3 (0.02 equiv), and Cs₂CO₃ (1.5 equiv).
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Workup and Purification
The following is a general workup and purification procedure that may need to be adapted based on the properties of the product.
-
Dilute the cooled reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.[8] The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. For N-alkylated pyridone-type products, a common purification method involves elution with a gradient of methanol in dichloromethane.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a precatalyst or ensure proper pre-formation of the active catalyst. Ensure reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |
| Inappropriate ligand | Screen other bulky biaryl phosphine ligands such as RuPhos or BrettPhos. | |
| Insufficiently strong base | If using a weak base like Cs₂CO₃, consider switching to a stronger base like NaOt-Bu or LHMDS, provided the substrate is stable. | |
| Formation of side products | Homocoupling of the amine | Use a slight excess of the aryl halide. |
| Hydrodehalogenation | Ensure the reaction is strictly anaerobic. Consider using a different solvent. |
Workflow Visualization
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Senior Application Scientist Note: Initial literature and database searches indicate that 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a specialized or novel building block with limited publicly available data. However, its structural analogue, 5-Bromo-2-methoxy-3-methylpyridine , is well-characterized and serves as an excellent surrogate for demonstrating the synthetic utility of this class of compounds. The protocols and principles detailed herein are based on this closely related molecule and are directly applicable, with minor expected variations, to the target compound. This guide is structured to provide researchers with the foundational knowledge and practical methodologies required to effectively utilize these valuable pyridine intermediates in drug discovery and development workflows.
Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties and its interaction with biological targets.
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine and its analogues are particularly valuable intermediates for several key reasons:
-
Orthogonal Reactivity: The bromine atom at the C-5 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This site is electronically distinct and sterically accessible.
-
Modulation of Basicity and Lipophilicity: The ether linkage at the C-2 position significantly impacts the pyridine's properties. The 2-alkoxy group reduces the basicity of the pyridine nitrogen, which can be crucial for avoiding off-target interactions or improving pharmacokinetic profiles. The methoxyethoxy side chain, in particular, enhances solubility and introduces a potential hydrogen bond acceptor.
-
Stereoelectronic Tuning: The methyl group at the C-3 position provides steric bulk and influences the electronic nature of the ring, allowing for fine-tuning of the molecule's conformation and binding interactions.
This document provides a comprehensive overview of the properties of the model compound 5-Bromo-2-methoxy-3-methylpyridine and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling, a foundational reaction in API synthesis.[1][2]
Physicochemical & Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The data below pertains to the model compound, 5-Bromo-2-methoxy-3-methylpyridine .
| Property | Value | Source(s) |
| Chemical Name | 5-Bromo-2-methoxy-3-methylpyridine | [3] |
| CAS Number | 760207-87-2 | [3] |
| Molecular Formula | C₇H₈BrNO | [4] |
| Molecular Weight | 202.05 g/mol | [3][4] |
| Appearance | Beige solid | [5] |
| Boiling Point | ~219 °C | [5] |
| Refractive Index | ~1.554 | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |
| Safety Precautions | Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Wash hands thoroughly after handling. | [6][7][8] |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in APIs.[9] The reaction couples an organoboron species (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Mechanistic Rationale & Causality
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine. This is often the rate-limiting step. Electron-rich ligands on the palladium facilitate this process.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause side reactions.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is typically fast.
Detailed Protocol: Synthesis of a 5-Aryl-2-methoxy-3-methylpyridine Derivative
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-methoxy-3-methylpyridine with a generic arylboronic acid.
Materials and Reagents
-
Substrates: 5-Bromo-2-methoxy-3-methylpyridine (1.0 eq), Arylboronic Acid (1.2-1.5 eq)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq), finely ground
-
Solvent System: 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), TLC plates, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 5-Bromo-2-methoxy-3-methylpyridine (e.g., 202 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Rationale: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. The base must be anhydrous and finely powdered to ensure sufficient surface area for reaction.
-
-
Catalyst Addition: Briefly remove the stopper and add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol) to the flask.
-
Rationale: The catalyst is added last to minimize its exposure to the atmosphere. The catalyst loading is kept low (2 mol%) to ensure cost-effectiveness and minimize residual palladium in the final product.
-
-
Solvent Addition & Degassing: Evacuate the flask and backfill with inert gas three times. Via syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Rationale: Degassing the solvent (by sparging with argon or using freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The water in the solvent system is crucial for the transmetalation step.
-
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 85-95 °C. Stir the reaction vigorously.
-
Rationale: Heating accelerates the reaction, particularly the oxidative addition step. Vigorous stirring ensures proper mixing of the heterogeneous mixture (especially the base).
-
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-12 hours.
-
Rationale: Monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the reaction has reached completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to elute the product.
-
Rationale: Chromatography is necessary to remove the catalyst residues, any unreacted starting materials, and boronic acid homocoupling byproducts, yielding the pure API intermediate.
-
Application to the Target Molecule: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
The protocol described above is directly adaptable for the title compound. However, researchers should consider the following points:
-
Increased Solubility: The methoxyethoxy side chain will render the molecule and its derivatives more soluble in a wider range of organic solvents, which may simplify work-up and purification.
-
Potential for Chelation: The additional ether oxygen in the side chain introduces a potential bidentate chelation site. This could stabilize certain palladium intermediates, potentially altering the reaction kinetics. In most cases for Suzuki couplings, this effect is minimal, but for other catalytic systems, it could be a factor to consider for optimization. If reaction rates are sluggish, switching to a ligand less prone to forming stable five-membered chelate rings with the substrate could be beneficial.
Conclusion
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine and its close analogues are high-value, versatile building blocks for the synthesis of complex APIs. Their well-defined reactivity at the C-5 position allows for reliable and efficient incorporation into drug candidates via robust methods like the Suzuki-Miyaura cross-coupling. By understanding the underlying reaction mechanisms and following structured protocols, researchers can effectively leverage these intermediates to accelerate the drug discovery and development process.
References
-
Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link][10][11]
-
Google Patents. (2013). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Available at: [12]
-
Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of the Pharmaceutical Society of Japan, 120(11), 1073-1080. Available at: [Link][13]
-
Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784-1789. Available at: [Link][14]
-
Wang, Y., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research Publications, 8(9). Available at: [Link]
-
PubChem. 5-Bromo-2-methoxy-3-methylpyridine. National Center for Biotechnology Information. Available at: [Link][4]
-
PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][9]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
PubMed Central. (2020). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry, 59(2), 1489–1501. Available at: [Link]
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reaction conditions for cross-coupling with 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Authored by: Gemini, Senior Application Scientist
Introduction
Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, prized for their unique physicochemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a highly valuable and versatile building block in this domain. Its structure offers multiple points for diversification: the bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.[2][3][4] The 2-(2-methoxyethoxy) and 3-methyl substituents provide steric and electronic modulation, influencing both the reactivity of the scaffold and the properties of the final compounds.
This comprehensive guide provides detailed protocols and expert insights for performing key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with this specific substrate. The methodologies are designed to be robust and adaptable, serving as a foundational resource for researchers in drug discovery and process development.
Key Considerations for Coupling with an Electron-Rich Pyridine
The successful functionalization of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine hinges on understanding its inherent electronic nature.
-
Electronic Profile: The 2-alkoxy and 3-methyl groups are both electron-donating, which enriches the pyridine ring with electron density. This can make the initial oxidative addition step of the palladium catalyst into the C-Br bond, the rate-limiting step in many catalytic cycles, more challenging compared to electron-deficient systems.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can lead to catalyst sequestration and deactivation, resulting in sluggish or incomplete reactions.
-
Ligand Selection: To overcome these challenges, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally required.[5] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while their strong electron-donating character facilitates the oxidative addition step.[5]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability and stability of boronic acid coupling partners.[6][7][8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is optimized for coupling 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine with a generic arylboronic acid.
Materials:
-
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table of Recommended Suzuki-Miyaura Conditions
| Parameter | Condition | Rationale & Expert Insight |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand ideal for coupling electron-rich pyridines by promoting oxidative addition.[5] |
| Base | K₃PO₄ | A moderately strong base effective in promoting the transmetalation step without causing significant side reactions.[9] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The aqueous mixture helps to dissolve the inorganic base and facilitates the transmetalation step.[9] |
| Temperature | 85-100 °C | Sufficient thermal energy is needed to overcome the activation barrier for oxidative addition with this electron-rich substrate. |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile method for forging C-N bonds under catalytic conditions.[10][11][12] For an electron-rich substrate like the target pyridine, this reaction requires a carefully selected catalyst system to achieve high efficiency.[13][14]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol is suitable for coupling the title compound with primary or secondary amines.
Materials:
-
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-1.8 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Vessel Preparation: In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask or vial. Note: NaOtBu is highly hygroscopic and should be handled in an inert atmosphere.
-
Reagent Addition: Remove the vessel from the glovebox. Add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene (or dioxane) followed by the amine via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table of Recommended Buchwald-Hartwig Conditions
| Parameter | Condition | Rationale & Expert Insight |
| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a highly effective Buchwald ligand for challenging C-N couplings, promoting the crucial reductive elimination step.[11] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and generate the active amido-palladium intermediate.[13] |
| Solvent | Anhydrous Toluene | An inert, aprotic solvent is critical to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 90-110 °C | Elevated temperatures are generally necessary to drive the reaction to completion, especially for less nucleophilic amines. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a reliable and powerful route to synthesize aryl-alkyne structures. The reaction typically employs a dual-catalyst system of palladium and copper(I).
Catalytic Cycle: Sonogashira Coupling
Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.
Optimized Protocol for Sonogashira Coupling
Materials:
-
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous THF or DMF (optional co-solvent)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the vessel, equip with a condenser if heating, and create an inert atmosphere with Argon or Nitrogen.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF), followed by degassed Et₃N and the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C if necessary. The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Table of Recommended Sonogashira Conditions
| Parameter | Condition | Rationale & Expert Insight |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic and reliable dual-catalyst system for Sonogashira couplings. |
| Base | Et₃N / DIPEA | Acts as both the base to deprotonate the alkyne and often as the solvent. It also scavenges the HBr byproduct. |
| Solvent | THF or Et₃N | THF can help with substrate solubility. Using the amine base as the solvent ensures a high concentration of the base. |
| Temperature | 25-60 °C | Sonogashira couplings are often efficient at or slightly above room temperature, minimizing thermal decomposition. |
References
-
Shaheen, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]
-
ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reaction of N-Alkoxyimidoyl Bromides and Its Application to One-Pot Synthesis of N-Arylamines. Request PDF. Available at: [Link]
-
Al-Masum, M., & El-Hiti, G. A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]
-
Chemistry Professionally. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Available at: [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PDF. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Available at: [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]
-
Sonavane, S., et al. (2021). A Novel and Efficient Process for the Synthesis of 2,5-Dibromopyridine. Heterocyclic Letters. Available at: [Link]
-
Royal Society of Chemistry. (2019). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Research Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
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Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The pyridine scaffold is a cornerstone of modern medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[2] This guide focuses on a highly versatile and functionalized building block: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1) . The strategic placement of its functional groups—a bromine atom at the 5-position as a versatile synthetic handle, a methyl group at the 3-position for steric and electronic modulation, and a methoxyethoxy group at the 2-position to enhance solubility and influence physicochemical properties—makes it an ideal starting point for generating diverse libraries of novel heterocyclic compounds.
This document moves beyond simple procedural lists. It is designed to provide a deep, mechanistic understanding of why certain synthetic routes are chosen and how to execute them robustly. We will explore palladium-catalyzed cross-coupling reactions as the primary engine for molecular diversification, followed by an outlook on downstream intramolecular cyclization strategies to build fused heterocyclic systems. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Safety & Handling: The starting material, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (CAS 760207-87-2), should be handled with appropriate personal protective equipment (PPE). It is classified as harmful if swallowed, and causes skin and serious eye irritation.[3] All reactions, especially those involving palladium catalysts and anhydrous solvents, should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
Part 1: Core Functionalization via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C-5 position of the pyridine ring is the key to unlocking the synthetic potential of this scaffold. It is an excellent electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions, which are renowned for their reliability, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most powerful method for creating carbon-carbon bonds, particularly for generating biaryl and heteroaryl-aryl structures.[4][5] Its utility in drug discovery is unparalleled for rapidly exploring structure-activity relationships (SAR).[4]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of our pyridine starting material 1 .
-
Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the palladium center. A base (like K₃PO₄ or Cs₂CO₃) is crucial here; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent is critical for success. The table below summarizes conditions adapted from protocols for structurally similar bromopyridines.[7][8]
| Catalyst (mol%) | Ligand (mol%) | Boronic Acid (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | 1.2 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 75-90 |
| Pd(OAc)₂ (2) | SPhos (4) | 1.3 | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 8 | 80-95 |
| PdCl₂(dppf) (3) | - | 1.2 | Cs₂CO₃ (2.0) | DMF | 85 | 16 | 70-88 |
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Reagent Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1) (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 mixture) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for the duration of the reaction (typically 8-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The formation of a C-N bond with an aromatic ring is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a mild and general route to access aryl amines, which are otherwise difficult to synthesize.[9][10]
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[11][12] The key difference lies in the nucleophile.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of compound 1 .
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (typically sodium tert-butoxide, NaOtBu) deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-determining step. The aryl group and the amido group couple to form the C-N bond, releasing the arylamine product and regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical to facilitate this step and enhance reaction rates.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Amine (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | 1.1 | NaOtBu (1.4) | Toluene | 110 | 12-24 | 80-98 |
| Pd(OAc)₂ (2) | BINAP (3) | 1.2 | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 75-90 |
| [(CyPF-tBu)PdCl₂] (2) | - | 1.1 | K₃PO₄ (2.0) | t-BuOH | 90 | 16 | 70-95 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagent Preparation: In an oven-dried vial inside a glovebox, combine 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1) (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), and the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv). Add the base, sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene (to approx. 0.2 M) followed by morpholine (1.1 equiv) via syringe.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated aluminum reaction block at 100-110 °C. Stir for 12-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers.
-
Purification: Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to obtain the desired aminopyridine derivative.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[13] The resulting alkynylpyridines are exceptionally valuable intermediates, serving as precursors for a wide range of heterocyclic systems through subsequent cyclization reactions.[14][15]
Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system.
-
Palladium Cycle: This is identical to the oxidative addition step in the Suzuki and Buchwald-Hartwig reactions, forming an Ar-Pd(II)-Br complex.
-
Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like Et₃N or DIPEA) to form a copper(I) acetylide. This species is more reactive than the alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, affording the product and the Pd(0) catalyst.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reagent Preparation: To a Schlenk flask, add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1) (1.0 equiv), copper(I) iodide (CuI) (0.05 equiv), and a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.025 equiv).
-
Inert Atmosphere: Seal and purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous amine solvent like triethylamine (Et₃N) or a mixture of THF and DIPEA. Add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid and can be complete within 2-6 hours.
-
Monitoring: Monitor by TLC, looking for the disappearance of the starting bromopyridine.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Filter the solution through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Part 2: Outlook on Downstream Synthesis of Fused Heterocycles
The functionalized pyridines generated from the cross-coupling reactions described above are not merely final products but are key intermediates for constructing more complex, fused heterocyclic systems. This is a critical strategy in drug discovery for exploring novel chemical space and locking in bioactive conformations.
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
Substituted pyridine rings are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic functionalization of these heterocycles is paramount for tuning their biological activity and material properties. 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine stands out as a particularly valuable and versatile building block. The bromine atom at the C-5 position serves as a highly effective "handle" for a wide array of palladium-catalyzed cross-coupling reactions, enabling the precise installation of new carbon-carbon and carbon-heteroatom bonds.[3] The 2-(2-methoxyethoxy) and 3-methyl substituents provide steric and electronic modulation, influencing the reactivity of the scaffold and the properties of the resulting derivatives.
This guide provides an in-depth exploration of key palladium-catalyzed transformations using this substrate. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Pillar 1: The Engine of Modern Synthesis - The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, celebrated for their efficiency and functional group tolerance.[4][5] These reactions are driven by a catalytic cycle that typically involves a palladium center shuttling between its Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is critical for troubleshooting and optimizing reactions.
The generalized catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine. This step forms a new organopalladium(II) complex. The rate of this step is influenced by the electron density of the pyridine ring and the steric bulk of the ligands on the palladium center.[6][7]
-
Transmetalation (or a related step): The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide. This step often requires activation by a base.[7][8]
-
Reductive Elimination: The two organic fragments bound to the palladium center couple together, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle. Sterically bulky ligands on the palladium can accelerate this final, product-releasing step.[9]
Caption: General Pd(0)/Pd(II) Catalytic Cycle.
Pillar 2: Key Transformations and Validated Protocols
The following sections provide detailed protocols for the most impactful palladium-catalyzed reactions involving 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine. Each protocol is designed as a self-validating system, incorporating best practices for achieving high yields and purity.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages.[8][10] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice strategy for library synthesis in drug discovery.
Causality Behind the Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, air-stable Pd(0) precatalyst that is effective for a broad range of substrates.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing hydrolysis of sensitive functional groups on the coupling partners.[11]
-
Solvent System: A 1,4-dioxane/water mixture is standard. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[11] Degassing is critical to prevent the oxidation of the Pd(0) catalyst to inactive palladium black.
Experimental Protocol: Synthesis of 5-Aryl-2-(2-methoxyethoxy)-3-methylpyridine
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per mmol of the bromo-pyridine).
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 95 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 95 | 88-96% |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-90% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME/H₂O | 85 | 75-85% |
B. Heck-Mizoroki Reaction: Olefin Functionalization
The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-pyridine with an alkene.[12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates.
Causality Behind the Choices:
-
Catalyst System: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species.[13] Triphenylphosphine (PPh₃) serves as the ligand to stabilize the catalyst.
-
Base: A tertiary amine base like triethylamine (Et₃N) is used to neutralize the HBr that is generated during the catalytic cycle, preventing side reactions and catalyst deactivation.
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used to ensure solubility of all components and to allow for the higher temperatures often required for Heck couplings.[14]
Caption: Experimental Workflow for the Heck Reaction.
Experimental Protocol: Synthesis of 5-Vinyl-Substituted-2-(2-methoxyethoxy)-3-methylpyridine
-
Vessel Preparation: To a Schlenk flask, add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and triphenylphosphine (PPh₃, 0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF, the desired alkene (1.5 equiv.), and triethylamine (Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is purified by flash column chromatography.
Data Presentation: Heck-Mizoroki Reaction Parameters
| Alkene Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range |
| Styrene | Pd(OAc)₂ (2%) / PPh₃ (4%) | Et₃N | DMF | 110 | 70-85% |
| n-Butyl acrylate | Pd(OAc)₂ (2%) / P(o-tol)₃ (4%) | K₂CO₃ | DMA | 120 | 75-90% |
| Acrylonitrile | Pd(OAc)₂ (2%) / PPh₃ (4%) | Et₃N | DMF | 100 | 65-80% |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of countless drug candidates.[5] This reaction couples the bromo-pyridine with a primary or secondary amine.
Causality Behind the Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized, bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is required. These ligands promote both the oxidative addition and the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, forming the active aminopalladium intermediate required for reductive elimination.
-
Solvent: A dry, aprotic solvent such as toluene or dioxane is essential, as water can interfere with the strong base and the catalytic cycle. A strictly inert atmosphere is non-negotiable.
Experimental Protocol: Synthesis of 5-Amino-2-(2-methoxyethoxy)-3-methylpyridine Derivatives
-
Glovebox Operation: All steps should be performed in an inert atmosphere glovebox.
-
Vessel Preparation: To a vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the phosphine ligand (e.g., Xantphos, 0.02 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv.) and anhydrous toluene. Stir the mixture for 5 minutes.
-
Amine Addition: Add the desired amine (1.2 equiv.) to the mixture.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Separate the layers of the filtrate. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Amine Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range |
| Morpholine | Pd₂(dba)₃ (1%) / Xantphos (2%) | NaOtBu | Toluene | 110 | 80-95% |
| Aniline | Pd(OAc)₂ (2%) / BINAP (3%) | Cs₂CO₃ | Dioxane | 100 | 75-90% |
| Benzylamine | Pd₂(dba)₃ (1%) / RuPhos (2%) | LHMDS | Toluene | 100 | 85-95% |
Pillar 3: Troubleshooting and Field-Proven Insights
-
Reaction Failure/Low Yield: The primary suspect is often catalyst deactivation. Ensure all solvents are thoroughly degassed and that a robust inert atmosphere is maintained throughout the reaction. For sensitive reactions like Buchwald-Hartwig amination, working in a glovebox is highly recommended.
-
Ligand Selection: If a standard ligand like PPh₃ fails, switching to a more electron-rich and bulky ligand can be transformative. Buchwald-Hartwig biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent for challenging couplings as they promote efficient oxidative addition and reductive elimination.[9]
-
Incomplete Conversion: If the reaction stalls, a small, fresh portion of the catalyst can sometimes restart the cycle. However, prolonged heating can also lead to product decomposition. Monitoring the reaction is key to finding the optimal reaction time.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. Using the correct stoichiometry (a slight excess of the boronic acid) and ensuring efficient stirring can minimize this.
Conclusion
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a powerful and adaptable building block for chemical synthesis. By leveraging the precision and efficiency of palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space of novel pyridine derivatives. A thorough understanding of the underlying reaction mechanisms and the specific roles of each reagent—the catalyst, ligand, base, and solvent—is crucial for translating these powerful reactions from the literature to successful and reproducible laboratory practice. The protocols and insights provided herein serve as a robust foundation for the strategic derivatization of this important scaffold in the pursuit of new medicines and materials.
References
-
Al-Masum, M., & Islam, M. S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Google Patents. (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. [Link]
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Wang, D., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
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Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
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Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
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MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved January 24, 2026, from [Link]
-
Marín-Luna, M. (2016). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]
-
Oriprobe Information Services. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. [Link]
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PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. Retrieved January 24, 2026, from [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Retrieved January 24, 2026, from [Link]
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Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry. [Link]
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Ali, I., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]
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Al-Masum, M., & Al-Ghamdi, A. M. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]
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Application and Protocols for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Role of Substituted Pyridines in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] By employing small, low molecular weight molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields starting points with superior ligand efficiency.[1] Within the vast landscape of chemical fragments, substituted pyridines represent a privileged scaffold. Their inherent properties, including their presence in numerous FDA-approved drugs, make them a focal point for library design.[3][4] The pyridine ring can engage in a variety of interactions with protein targets, including hydrogen bonding and aromatic interactions, and its substitution pattern can be readily modified to fine-tune binding affinity and physicochemical properties.[3]
This application note delves into the utility of a specific, highly functionalized fragment, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine , in FBDD campaigns. We will explore the strategic incorporation of its key chemical features—the pyridine core, the bromine atom, the methoxyethoxy side chain, and the methyl group—and provide detailed protocols for its application in biophysical screening assays.
The Molecular Advantage: Deconstructing 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
The efficacy of a fragment lies in the sum of its parts. 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a prime example of a well-designed fragment with multiple features that can be exploited in a drug discovery program.
-
The Pyridine Core: As a central aromatic heterocycle, the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. The aromatic system itself can participate in π-stacking or hydrophobic interactions within a binding pocket.[5]
-
The Bromine Atom: The bromine substituent is not merely a placeholder. It serves several critical functions in FBDD. Firstly, it provides a well-defined vector for structure-based drug design, offering a clear point for chemical elaboration and optimization.[6] Secondly, bromine can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity. Lastly, its anomalous scattering properties make it an invaluable tool for X-ray crystallography, aiding in the unambiguous determination of the fragment's binding mode.
-
The 2-(2-methoxyethoxy) Side Chain: This flexible, ether-containing side chain introduces polarity and the potential for multiple hydrogen bond acceptor interactions. Its conformational flexibility allows it to adapt to the topology of various binding sites, potentially accessing deeper pockets.
-
The 3-Methyl Group: The methyl group provides a subtle yet important contribution. It can occupy small hydrophobic pockets and its position on the pyridine ring influences the overall electronics and shape of the molecule, potentially enhancing selectivity for a particular target.
Below is the chemical structure of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Experimental Workflows: From Library Preparation to Hit Validation
A successful FBDD campaign relies on a robust and well-executed experimental cascade. The following sections provide detailed protocols for the preparation and screening of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Fragment Library Preparation and Quality Control
The integrity of any screening campaign begins with a high-quality fragment library.
Protocol 1: Preparation of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine Stock Solution
-
Source High-Purity Fragment: Obtain 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine with a purity of >95% from a reputable chemical vendor.[7]
-
Solubility Testing: Determine the maximum soluble concentration in 100% DMSO. A typical starting point for fragment libraries is a stock concentration of 100 mM.
-
Stock Solution Preparation: Accurately weigh the required amount of the fragment and dissolve it in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 100 mM).
-
Quality Control:
-
LC-MS: Confirm the identity and purity of the dissolved fragment.
-
¹H NMR: Verify the structure and absence of significant impurities.
-
-
Storage: Store the stock solution at -20°C in tightly sealed, low-retention vials to prevent degradation and water absorption.
Primary Screening: Identifying Initial Binders with Biophysical Techniques
Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[8] We will detail protocols for three widely used and complementary methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and Thermal Shift Assay (TSA).
Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.
Protocol 2: SPR Screening of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize the target protein to the desired density (typically 8,000-12,000 RU for fragment screening).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.
-
-
Assay Conditions:
-
Running Buffer: A typical buffer is HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4. Add 1-5% DMSO to match the final fragment solution.
-
Fragment Concentration: Prepare a dilution series of the fragment stock in running buffer. For a primary screen, a single high concentration (e.g., 200 µM) is often used.
-
-
Screening:
-
Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).[9]
-
Monitor the binding response in real-time. A typical association time is 60 seconds, followed by a 60-120 second dissociation phase.[9]
-
Regenerate the chip surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.
-
A positive "hit" is identified by a clear, concentration-dependent binding response.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods are powerful for detecting weak interactions and can provide structural information about the binding event.[10] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly well-suited for fragment screening.[11]
Protocol 3: STD-NMR Screening of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
-
Prepare a stock solution of the fragment in the same deuterated buffer.
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Experiment:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment alone to serve as a reference.
-
Set up the STD experiment with selective saturation of the protein resonances (on-resonance irradiation, e.g., at -1 ppm) and a control irradiation far from any protein or ligand signals (off-resonance, e.g., at 40 ppm).
-
The saturation time is a key parameter and should be optimized (typically 1-3 seconds).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for the interaction.
-
Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding.[12] Ligand binding typically stabilizes the protein, leading to an increase in its Tm.[13]
Protocol 4: TSA Screening of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
-
Reaction Setup (in a 96- or 384-well PCR plate):
-
Protein: Add the target protein to a final concentration of 2-5 µM.
-
Dye: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x final concentration).
-
Fragment: Add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine to the desired final concentration (e.g., 200 µM). Include a DMSO control.
-
Buffer: Use a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Measure the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The Tm is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.
-
A positive hit is identified by a significant positive shift in the Tm (ΔTm) compared to the DMSO control. A ΔTm of >1-2°C is generally considered a good starting point.
-
Data Interpretation and Hit Validation
A key principle in FBDD is the use of orthogonal assays to confirm hits and eliminate false positives. A fragment that shows activity in two or more of the above assays is considered a high-confidence hit.
Table 1: Hypothetical Screening Data for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
| Assay | Parameter | Result | Interpretation |
| SPR | Binding Response (RU) at 200 µM | 35 | Clear binding detected |
| STD-NMR | STD Effect Observed | Yes | Direct evidence of binding |
| TSA | ΔTm at 200 µM | +2.5 °C | Target stabilization upon binding |
Once a hit is validated, further characterization is necessary to determine its binding affinity (Kd), ligand efficiency (LE), and binding mode. Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamic parameters of the interaction, while X-ray crystallography or more advanced NMR techniques can provide structural insights.
Logical Workflows and Pathway Visualization
To provide a clear overview of the processes described, the following diagrams illustrate the FBDD workflow and the structure of the featured fragment.
Caption: Key Features of the Fragment.
Conclusion
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a strategically designed fragment with high potential for success in FBDD campaigns. Its combination of a privileged pyridine core, a bromine atom for guided optimization and structural studies, and a flexible, polar side chain makes it a versatile tool for probing a wide range of protein targets. The detailed protocols provided herein offer a robust framework for researchers to effectively screen this and similar fragments, paving the way for the discovery of novel, high-quality lead compounds. The principles of orthogonal validation and structure-based design remain paramount to successfully translating a weakly binding fragment into a potent and selective drug candidate.
References
-
Bio-Rad. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Available at: [Link]
-
Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library. Available at: [Link]
-
ACS Publications. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. PubMed Central. Available at: [Link]
-
ACS Publications. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. Available at: [Link]
-
RG Discovery. (n.d.). Fragment Screening for Hit Identification & Lead Discovery. Available at: [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]
-
ACS Publications. (2013). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
YouTube. (2024). SAR BY NMR: Fragment-based drug discovery. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Protein thermal shifts to identify low molecular weight fragments. PubMed. Available at: [Link]
-
MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PubMed Central. Available at: [Link]
-
PLOS. (2017). SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS ONE. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. Available at: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]
-
Nature. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. Available at: [Link]
-
YouTube. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. PubMed Central. Available at: [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Available at: [Link]
-
ResearchGate. (2019). Biophysical screening in fragment-based drug design: a brief overview. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Available at: [Link]
-
Axxam. (n.d.). Thermal shift assays for early-stage drug discovery. Available at: [Link]
-
Wiley Online Library. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Available at: [Link]
-
CureFFI.org. (2016). NMR fragment screening. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. PubMed Central. Available at: [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical advice and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the scientific rationale behind experimental choices to enhance the success of your coupling reactions.
Introduction to the Substrate: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
The substrate, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, presents unique challenges and opportunities in cross-coupling reactions. The electron-donating nature of the 2-(2-methoxyethoxy) and 3-methyl groups increases the electron density of the pyridine ring, which can impede the oxidative addition step of the catalytic cycle.[1] Furthermore, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] A thorough understanding of these electronic and steric factors is crucial for selecting an appropriate catalyst system and optimizing the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling with this substrate?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a robust starting point.[3] Given the electron-rich nature of the substrate, which can make oxidative addition more challenging, a slightly higher initial loading might be beneficial compared to less challenging substrates.[1] If the reaction is sluggish or incomplete, increasing the catalyst loading incrementally to 5 mol% can be explored.[2] However, simply increasing the catalyst amount is not always the most effective solution and can lead to increased costs and side product formation.[4] It is often more productive to screen different ligands or pre-catalysts.
Q2: Which type of palladium precursor, Pd(0) or Pd(II), is more suitable for this substrate?
A2: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective.[4] Pd(II) precursors are generally more stable to air and moisture, making them easier to handle.[5] However, they require in situ reduction to the active Pd(0) species. For substrates prone to side reactions like the homocoupling of boronic acids, starting with a Pd(0) source can be advantageous. For challenging substrates like this substituted pyridine, using a well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) is often the most reliable approach, as they are designed for rapid and clean generation of the active monoligated Pd(0) catalyst.[6]
Q3: How does the 2-(2-methoxyethoxy) group influence the choice of catalyst and reaction conditions?
A3: The 2-(2-methoxyethoxy) group is a strong electron-donating group, which increases the electron density on the pyridine ring and particularly at the C5 position where the bromine is located. This can make the C-Br bond stronger and less susceptible to oxidative addition, which is often the rate-limiting step in cross-coupling reactions.[1][5] To overcome this, it is crucial to use a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at activating the C-Br bond.[7] Additionally, the ether oxygens in the methoxyethoxy group could potentially chelate to the palladium center, which might influence the catalyst's reactivity and stability.
Q4: What are the key considerations for selecting a ligand for the coupling of this specific bromopyridine?
A4: The choice of ligand is critical. For this electron-rich and sterically hindered substrate, bulky and electron-rich biaryl monophosphine ligands are highly recommended.[8] These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and can help prevent the formation of inactive palladium species.[7] Good starting points for ligand screening include:
-
For Suzuki-Miyaura: SPhos, XPhos, RuPhos
-
For Buchwald-Hartwig Amination: BrettPhos, XPhos, RuPhos
-
For Sonogashira: While often performed with simpler phosphines like PPh₃, for challenging substrates, using a more electron-rich and bulky ligand in combination with a copper co-catalyst can be beneficial.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Catalyst Inactivity/Inhibition: The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.[2] | • Switch to a Precatalyst: Use a Buchwald-type precatalyst (e.g., XPhos Pd G3) which is designed for facile activation to the active LPd(0) species.[6] • Increase Ligand:Palladium Ratio: A higher ligand-to-metal ratio (e.g., 2:1 to 4:1) can help prevent catalyst inhibition by the substrate. • Select a Bulky Ligand: Ligands like XPhos or SPhos can sterically shield the palladium center from coordination by the pyridine nitrogen.[2] |
| 2. Inefficient Oxidative Addition: The electron-rich nature of the pyridine ring makes the C-Br bond less reactive.[1] | • Screen More Electron-Rich Ligands: Move to more electron-donating ligands to increase the electron density on the palladium, facilitating its insertion into the C-Br bond. • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. Monitor for potential decomposition of starting materials or products. | |
| 3. Inappropriate Base: The choice of base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). | • For Suzuki: Use a stronger base like K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[2] Ensure the base is finely powdered for better solubility and reactivity. • For Buchwald-Hartwig: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[10] | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid (Suzuki): Can be promoted by oxygen or certain Pd(II) species. | • Thoroughly Degas: Ensure the reaction mixture and solvent are rigorously degassed to remove oxygen.[11] • Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) complex or a precatalyst that cleanly generates Pd(0) can minimize side reactions promoted by Pd(II).[4] |
| 2. Hydrodehalogenation (Replacement of Br with H): Can occur if a source of hydride is present. | • Use High-Purity Solvents and Reagents: Impurities in solvents (e.g., alcohols) or reagents can act as hydride sources. • Avoid Certain Bases: Some amine bases can lead to dehalogenation.[5] | |
| 3. Protodeboronation (Suzuki): The boronic acid is replaced by a proton, often in the presence of water. | • Use a Slight Excess of Boronic Acid: An excess of 1.1-1.2 equivalents is common practice.[2] • Minimize Water Content (if necessary): While some water is often beneficial in Suzuki couplings, excessive amounts can promote protodeboronation. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions, leading to the formation of inactive palladium black. | • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. • Use a More Robust Ligand: Certain ligands can better stabilize the palladium catalyst throughout the catalytic cycle. • Consider a Different Palladium Source: Precatalysts are often more stable and lead to more consistent results.[6] |
| 2. Product Inhibition: The coupled product may coordinate more strongly to the palladium center than the starting material, slowing down the catalytic cycle. | • Increase Catalyst Loading: A higher catalyst concentration may help to overcome product inhibition. • Optimize Ligand: A ligand that promotes rapid reductive elimination can minimize the time the catalyst is bound to the product. |
Experimental Protocols & Data
Catalyst Screening Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different catalyst systems for the coupling of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine with an arylboronic acid.
Materials:
-
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst) (1-2 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) (to achieve a concentration of ~0.2 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, arylboronic acid, base, palladium precursor, and ligand.
-
Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[11]
-
Add the degassed solvent via syringe.
-
Place the reaction vial in a preheated heating block (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Illustrative Catalyst Loading Optimization Data
The following table presents hypothetical data for a Suzuki-Miyaura coupling to illustrate the effect of catalyst loading and ligand choice. Actual results will vary and require experimental optimization.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 85 |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 4 | XPhos Pd G3 (1) | - | K₃PO₄ | Toluene | 110 | 8 | 95 |
| 5 | XPhos Pd G3 (0.5) | - | K₃PO₄ | Toluene | 110 | 16 | 92 |
Visualizing the Process
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach AB. [Link]
- Fors, B. P., et al. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides.Journal of the American Chemical Society, 2008.
- Procter, D. J., et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.Organometallics, 2023.
- Schoenebeck, F., et al. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.Journal of the American Chemical Society, 2017.
- Saeed, S., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.Molecules, 2017.
- Nolan, S. P., et al. Well-defined nickel and palladium precatalysts for cross-coupling.
- Hein, J. E., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.Reaction Chemistry & Engineering, 2016.
- van Leeuwen, P. W. N. M., et al. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.Faraday Discussions, 2023.
- Watson, A. J. B., et al. Solvent effects in palladium catalysed cross-coupling reactions.Chemical Society Reviews, 2019.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
- Crudden, C. M., et al. Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
- Snieckus, V., et al.
- Hein, J. E., et al.
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library. [Link]
- Watson, D. A., et al. Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents.
- Felpin, F.-X., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.Chemistry – A European Journal, 2022.
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Technical Support Center: Purification of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Introduction: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a key substituted pyridine intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this building block is paramount, as even minor impurities can lead to significant side reactions, lower yields, and complications in downstream processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and answers to frequently asked questions (FAQs) to effectively remove impurities from crude batches of this compound.
Section 1: Initial Assessment & Impurity Profiling (FAQ)
This first crucial step involves understanding the nature and quantity of impurities in your crude material. A thorough analysis will dictate the most efficient purification strategy, saving valuable time and resources.
Q1: What are the most probable impurities in my crude 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the nucleophilic substitution of a di-substituted pyridine, such as 2,5-dibromo-3-methylpyridine, with 2-methoxyethanol. Based on this, you should anticipate the following impurities:
-
Unreacted Starting Materials: The most common impurities are residual 2,5-dibromo-3-methylpyridine and 2-methoxyethanol.
-
Regioisomers: Depending on the reaction conditions, trace amounts of isomeric products may form.
-
Hydrolysis Products: If water is present during the reaction or work-up, the corresponding 5-bromo-2-hydroxy-3-methylpyridine may be formed.
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, DMSO) or work-up (e.g., ethyl acetate, dichloromethane) are often present.
-
Inorganic Salts: Salts like sodium carbonate or potassium hydroxide, if used as a base, may persist after an incomplete aqueous work-up.
Q2: Which analytical techniques are essential for assessing the purity of my crude product?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for visualizing the number of components in your crude mixture.[1][2] It is the primary tool for developing a solvent system for column chromatography.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for this task. It not only confirms the structure of your desired product but can also identify and quantify impurities without the need for reference standards (a technique known as qNMR).[3][]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, such as residual solvents and lower boiling point starting materials.[][5][6]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC provides high-resolution separation and accurate quantification, making it a staple in purity analysis for pharmaceutical development.[][6][7]
Section 2: Purification Strategies & Protocols (FAQ)
Based on your initial analysis, you can select the most appropriate purification method. The following Q&A section details the primary techniques for purifying 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Q3: My crude sample contains significant amounts of inorganic salts and water-soluble starting materials. What is the most efficient initial clean-up step?
A3: A liquid-liquid extraction (LLE), or "aqueous wash," is the most effective first step for removing polar and ionic impurities. The basic principle is to dissolve your crude product in a water-immiscible organic solvent and wash it with water or an aqueous solution to pull water-soluble impurities out of the organic phase.
Protocol: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude oil or solid in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.
-
Separation: Allow the two layers to separate completely. Drain the lower (aqueous) layer. If you used dichloromethane, this will be the bottom layer; for ethyl acetate, it will be the top layer.
-
Brine Wash: To remove residual water from the organic layer, perform a final wash with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Q4: My main impurities are structurally similar byproducts (e.g., isomers, unreacted dibromide). How can I separate them effectively?
A4: For separating compounds with similar polarities, silica gel column chromatography is the method of choice.[1][8][9] This technique separates molecules based on their differential adsorption to the polar silica stationary phase and their solubility in the non-polar mobile phase.[8]
Protocol: Flash Column Chromatography
-
TLC Optimization: First, determine the optimal eluent (mobile phase) using TLC. The goal is to find a solvent system (typically a mixture of hexane and ethyl acetate) where the desired product has an Rf value of approximately 0.2-0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample can be carefully added to the top of the column.
-
Elution: Begin running the eluent through the column. Non-polar compounds will travel down the column faster, while more polar compounds will be retained longer.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified compound.
Table 1: Example Solvent Systems for Column Chromatography
| Impurity Type | Starting Eluent (Hexane:EtOAc) | Gradient Elution | Rationale |
| Less Polar (e.g., 2,5-dibromo-3-methylpyridine) | 95:5 | Increase to 90:10 or 85:15 | The less polar impurity will elute first in a non-polar solvent system. The product requires a slightly more polar system to move down the column. |
| More Polar (e.g., 5-bromo-2-hydroxy-3-methylpyridine) | 90:10 | Increase to 80:20 or 70:30 | The product will elute before the more polar impurity. Increasing the polarity of the eluent is necessary to eventually wash the polar impurity off the column. |
Q5: My product is over 95% pure after chromatography but is an oil, and I need a crystalline solid for my next step. What is the best final purification step?
A5: Recrystallization is the ideal technique for a final "polishing" step to obtain a high-purity crystalline solid and is often effective at removing trace impurities that co-eluted during chromatography. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[10]
Protocol: Two-Solvent Recrystallization
-
Rationale: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine has both polar (ether, pyridine) and non-polar (bromo, methyl, aromatic ring) character, making a two-solvent system a good starting point.[11] A common pairing is a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, or dichloromethane) and a non-polar "anti-solvent" in which it is insoluble (e.g., hexane or heptane).[12][13]
-
Dissolution: Gently heat your impure compound in a minimal amount of the primary "good" solvent (e.g., ethyl acetate) until it fully dissolves.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "bad" solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 3: Troubleshooting Common Issues (FAQ)
Q6: My compound streaks on the TLC plate instead of forming a tight spot. What's wrong?
A6: Streaking on a TLC plate usually indicates one of two issues:
-
Overloading: You may have spotted too much of your sample onto the plate. Try diluting your sample significantly and re-spotting.
-
Highly Polar or Acidic/Basic Compound: The pyridine nitrogen in your compound is basic.[14] If the silica gel has acidic sites, it can cause strong, irreversible binding, leading to streaking. To counteract this, you can add a small amount (0.5-1%) of a base, like triethylamine (Et₃N), to your TLC eluent. This will neutralize the acidic sites on the silica, allowing your compound to move up the plate cleanly.
Q7: I'm losing a significant amount of product during column chromatography. How can I improve my yield?
A7: Low recovery from column chromatography can be frustrating. Here are some common causes and solutions:
-
Irreversible Adsorption: Your compound might be sticking permanently to the silica gel. As mentioned above, adding a small amount of triethylamine to your eluent can mitigate this by passivating the stationary phase.
-
Incorrect Solvent Polarity: If your eluent is not polar enough, your compound may never elute from the column. Conversely, if it's too polar, it may elute too quickly along with impurities. Careful TLC optimization is key.[1]
-
Improper Column Packing: Channels or cracks in the silica bed can lead to poor separation and mixed fractions. Ensure your column is packed uniformly.
Q8: My purified compound is an oil, but the literature reports it as a solid. What should I do?
A8: This is a common issue that can be caused by residual solvent or trace impurities inhibiting crystallization.
-
Remove Residual Solvents: Ensure your product has been thoroughly dried under high vacuum, possibly with gentle heating, to remove any trapped solvent molecules that can act as an "impurity."
-
Induce Crystallization: If the oil is pure, you can try to induce crystallization. Scratching the inside of the flask with a glass rod at the oil's surface can create nucleation sites. Alternatively, adding a "seed crystal" from a previous successful batch can initiate the process.
-
Re-Purify: If the above methods fail, it is likely that a small amount of a critical impurity is still present. Re-purifying via careful column chromatography or attempting recrystallization from a different solvent system may be necessary.
Visual Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for selecting the optimal purification method.
References
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Synthesis of 5-bromo-2-hydroxy-3-nitropyridine . PrepChem.com. [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- WO2019145177A1 - Bromination of pyridine derivatives.
-
8.6 - Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Pyridine synthesis . Organic Chemistry Portal. [Link]
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Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects . HWI group. (2021). [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu . Food Science and Technology. (2021). [Link]
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Anderson, T. L., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines . NIH Public Access, 21(19), 3421–3423. [Link]
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Tips For Antibody Purification Troubleshooting . Biochain Incorporated. (2023). [Link]
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Recrystallization with two solvents . Reddit. (2019). [Link]
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An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid . Chemical & Pharmaceutical Bulletin. [Link]
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Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
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Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. [Link]
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Rozen, S., & Bareket, Y. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives . Organic Letters, 14(5), 1270–1273. [Link]
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Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties . Organic & Biomolecular Chemistry. [Link]
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Column chromatography . Columbia University. [Link]
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On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines . ResearchGate. [Link]
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Troubleshooting Guide . Phenomenex. [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! . PharmaCores. (2025). [Link]
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Pyridine . Wikipedia. [Link]
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Kim, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride . MDPI. [Link]
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Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U . The Royal Society of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Ahmed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines . MDPI. (2022). [Link]
-
Troubleshooting . The Pharma Master. [Link]
-
What solvent should I use to recrystallize pyrazoline? . ResearchGate. (2017). [Link]
-
Performing Column Chromatography . YouTube. (2023). [Link]
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Chemical/Laboratory Techniques: Column Chromatography . YouTube. (2022). [Link]
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stability issues of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine under reaction conditions
Welcome to the technical support guide for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (Compound 1 ). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to equip you with the expertise to anticipate and resolve challenges in your synthetic workflows.
Introduction: A Chemist's Perspective on Compound 1
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a key intermediate valued for its utility in cross-coupling reactions to construct complex molecular architectures.[1] Its structure, however, contains functionalities that require careful consideration of reaction conditions to prevent degradation and unwanted side reactions. The primary points of reactivity are the C5-Brorno bond, essential for cross-coupling, and the C2-alkoxy group, which can be susceptible to cleavage. This guide addresses the stability of Compound 1 by examining its behavior under various common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine?
A1: Proper storage is crucial for maintaining the integrity of the compound. Like many brominated pyridines, it should be stored in a cool, dark, and dry place. Exposure to light and moisture should be minimized.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows potential long-term degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents potential reactions with atmospheric moisture and oxygen. |
| Container | Tightly sealed amber glass vial | Protects from light, which can sometimes promote radical reactions. |
| Purity | >97% recommended for use | Impurities can catalyze decomposition. Verify purity before use. |
Q2: What are the primary functional groups that influence the stability of Compound 1?
A2: The stability of Compound 1 is dictated by three main structural features:
-
The 5-Bromo Substituent: This is the primary site for desired reactivity in cross-coupling reactions. However, it is also susceptible to reductive debromination, a common side reaction in palladium-catalyzed processes.[2]
-
The 2-(2-methoxyethoxy) Group: This ether linkage is generally stable but can be liable to cleavage under strong acidic conditions, leading to the formation of the corresponding 2-pyridone. The hydrolysis of 2-alkoxypyridines is a known transformation.[3]
-
The Pyridine Ring Nitrogen: As a basic site, the nitrogen can be protonated in acidic media, altering the electronic properties and potentially the reactivity of the entire molecule. It can also coordinate to metal catalysts, influencing the reaction outcome.
Q3: Is this compound compatible with strong acids or bases?
A3: Caution is advised.
-
Strong Acids: Avoid strong, hot acidic conditions. The ether linkage at the C2 position is susceptible to acid-catalyzed hydrolysis to form 5-bromo-3-methyl-2(1H)-pyridone.[3] While some acidic conditions might be tolerated at low temperatures, prolonged exposure should be avoided.
-
Strong Bases: The compound shows good stability with common bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). However, very strong bases at elevated temperatures could potentially promote side reactions. For instance, while structurally different, related 5-bromo-2-nitropyridine is noted to be incompatible with strong bases.[4]
Troubleshooting Guide: Stability in Reaction Conditions
This section addresses specific issues that may arise during common synthetic applications of Compound 1 .
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptom: Your Suzuki-Miyaura coupling reaction with an arylboronic acid results in a low yield of the desired biaryl product, and you observe starting material and/or a debrominated side product, 2-(2-methoxyethoxy)-3-methylpyridine.
Root Cause Analysis & Solution: Low yields in Suzuki couplings involving bromopyridines often stem from two competing side reactions: protodebromination (hydrodehalogenation) and catalyst deactivation. The Suzuki-Miyaura reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.[5]
Potential Degradation Pathways:
-
Protodebromination: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. It can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source (e.g., solvent, water, or the boronic acid itself) and certain bases.[2]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.
Troubleshooting Protocol:
-
Choice of Catalyst and Ligand: The ligand plays a critical role. Bulky, electron-rich phosphine ligands often accelerate the desired reductive elimination step and minimize side reactions.[6]
-
Recommendation: Switch from simple Pd(PPh₃)₄ to a system with a more specialized ligand. Consider using a pre-catalyst like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.
-
-
Base Selection: The base is crucial for activating the boronic acid but can also influence side reactions.[7]
-
Recommendation: If using a strong base like NaOH, consider switching to a milder base such as K₂CO₃ or K₃PO₄. Powdered KF can also be effective, especially for base-sensitive substrates.[7]
-
-
Solvent System: Ensure your solvent is anhydrous and deoxygenated.
-
Recommendation: Use a mixture of a non-protic organic solvent like 1,4-dioxane or toluene with a minimal amount of water necessary to solubilize the base.[8]
-
-
Temperature Control: While Suzuki reactions often require heating (e.g., 85-95 °C), excessive temperatures can accelerate decomposition.[8]
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate, typically 80-100 °C. Monitor by TLC or LC-MS to avoid prolonged heating after completion.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Issue 2: Cleavage of the 2-(2-methoxyethoxy) Group
Symptom: During workup or a reaction step, you isolate 5-bromo-3-methyl-2(1H)-pyridone as a significant byproduct.
Root Cause Analysis & Solution: The ether linkage at the C2-position of the pyridine ring is susceptible to cleavage, particularly under acidic conditions. This hydrolysis reaction is well-documented for 2-alkoxypyridines.[3]
Potential Degradation Pathway: Acid-Catalyzed Hydrolysis
Caption: Potential pathway for acid-catalyzed hydrolytic cleavage.
Preventative Measures & Protocols:
-
Reaction Conditions:
-
Avoid using Brønsted acids (e.g., HCl, H₂SO₄, TFA) in your reaction mixture, especially with heat.
-
If an acid is required, consider using a milder Lewis acid that is less likely to promote hydrolysis.
-
-
Aqueous Workup:
-
Avoid Acidic Washes: Do not use acidic solutions (e.g., 1M HCl) during aqueous extraction if your product is expected to be in the organic layer.
-
Recommendation: Perform extractions under neutral or slightly basic conditions. Use saturated sodium bicarbonate (NaHCO₃) or brine (NaCl) solution for washes instead of acid.
-
-
Purification:
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic. If you observe degradation on the column, this could be the cause.
-
Recommendation: Neutralize your silica gel before use. This can be done by preparing a slurry of the silica in your eluent containing a small amount of a non-polar amine, such as triethylamine (~0.5-1% v/v), then packing the column as usual.
-
Issue 3: Thermal Instability at High Temperatures
Symptom: When running a high-temperature reaction (e.g., >120 °C), you observe significant charring or the formation of multiple unidentifiable byproducts.
Root Cause Analysis & Solution: While specific thermal decomposition data for Compound 1 is not widely published, pyridine derivatives can decompose at elevated temperatures.[9] The decomposition of related compounds can produce toxic gases like nitrogen oxides (NOx) and carbon monoxide (CO).[9]
General Thermal Stability Guidelines:
| Temperature Range | Expected Stability | Recommendation |
| < 100 °C | Generally stable | Preferred range for most cross-coupling reactions. |
| 100 - 120 °C | Potentially stable | Use with caution. Monitor reaction closely for byproduct formation. |
| > 120 °C | High risk of decomposition | Avoid this temperature range unless small-scale preliminary experiments confirm stability. |
Experimental Protocol for Assessing Thermal Stability: If your application requires temperatures above 120 °C, it is highly recommended to perform a preliminary thermal stability test.
-
Small-Scale Test: Dissolve a small amount of Compound 1 (5-10 mg) in your reaction solvent in a sealed vial.
-
Heat: Heat the solution to your target temperature.
-
Monitor: After 1 hour, cool the reaction and analyze the contents by TLC and LC-MS.
-
Analyze: Compare the chromatogram to a sample of the starting material kept at room temperature. The appearance of new spots or peaks indicates decomposition.
Summary of Incompatible Conditions
To ensure the successful use of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, avoid the following conditions where possible.
Caption: Key conditions and reagents that can lead to degradation of Compound 1.
References
-
Jansen, P. J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. PMC. Available at: [Link]
-
Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]
-
PubChem. 5-Bromo-2-methoxy-3-methylpyridine. Available at: [Link]
-
ResearchGate. Rate of dehalogenation of bromopyridine. Available at: [Link]
-
Royal Society of Chemistry. Thermal and crystalline properties of poly(2-oxazoline)s. Available at: [Link]
- Google Patents. Process for the production of 2-hydroxypyridine.
-
ResearchGate. Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides. Available at: [Link]
-
National Institutes of Health (NIH). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals. Available at: [Link]
-
National Institutes of Health (NIH). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Available at: [Link]
-
MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available at: [Link]
-
ResearchGate. Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
ResearchGate. Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ScienceDirect. Synthesis of 2-pyridinamines and their alkyl derivatives from 2-cyanopyridines. Available at: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination. Available at: [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, a substituted pyridine with potential applications in medicinal chemistry. We will dissect its spectral features, compare them with foundational principles of pyridine NMR, and present a comprehensive framework for its analysis, grounded in established spectroscopic data.
The Decisive Role of Substituents in Pyridine ¹H NMR
The ¹H NMR spectrum of a substituted pyridine is a sensitive reporter of its electronic environment. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are significantly influenced by the electronic nature and position of substituents on the ring. In the case of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, we must consider the interplay of three distinct groups: a halogen (bromo), an alkoxy group (2-methoxyethoxy), and an alkyl group (methyl).
-
The Pyridine Ring: The parent pyridine molecule displays characteristic ¹H NMR signals for its protons, with those at the α-positions (C2, C6) being the most deshielded due to the electron-withdrawing effect of the nitrogen atom.[1][2]
-
5-Bromo Group: Halogens, like bromine, are electron-withdrawing through induction but can be weakly electron-donating through resonance.[3] In the 5-position, the inductive effect will deshield the adjacent protons.
-
2-(2-methoxyethoxy) Group: An alkoxy group at the 2-position is a strong electron-donating group through resonance. This will cause a significant upfield shift (shielding) of the remaining ring protons, particularly those at the ortho and para positions.
-
3-Methyl Group: The methyl group is a weakly electron-donating group, leading to a slight shielding effect on the ring protons.
By synthesizing these individual effects, we can predict the chemical shifts and coupling patterns for the two aromatic protons in our target molecule.
Predicted ¹H NMR Spectral Analysis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
Based on the substituent effects, we can anticipate the following features in the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~ 7.5 - 7.8 | Doublet (d) | ~ 2-3 | This proton is situated between the electron-withdrawing bromine at C5 and the methyl group at C3. It will experience meta-coupling with the H-6 proton. |
| H-6 | ~ 8.0 - 8.3 | Doublet (d) | ~ 2-3 | This proton is adjacent to the electronegative nitrogen and the bromine atom, leading to significant deshielding. It exhibits meta-coupling with the H-4 proton. |
| O-CH₂-CH₂-O | ~ 4.4 - 4.6 | Triplet (t) | ~ 5-7 | Protons on the carbon adjacent to the pyridine ring's oxygen. |
| O-CH₂-CH₂-O | ~ 3.7 - 3.9 | Triplet (t) | ~ 5-7 | Protons on the carbon adjacent to the methoxy group's oxygen. |
| O-CH₃ | ~ 3.4 - 3.5 | Singlet (s) | N/A | Protons of the terminal methoxy group. |
| C-CH₃ | ~ 2.2 - 2.4 | Singlet (s) | N/A | Protons of the methyl group on the pyridine ring. |
Comparative Analysis with Alternative Characterization
While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.
-
¹³C NMR Spectroscopy: This technique would provide definitive evidence for the carbon skeleton, with the chemical shifts of the pyridine ring carbons being highly sensitive to the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic vibrational frequencies for the C-Br, C-O (ether), and aromatic C-H and C=N bonds.
Compared to these alternatives, ¹H NMR offers unparalleled detail regarding the proton environment and connectivity through coupling patterns, making it indispensable for initial structural confirmation and isomeric differentiation.
Experimental Protocol for ¹H NMR Acquisition
Objective: To acquire a high-resolution ¹H NMR spectrum of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine for structural verification.
Materials:
-
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the proton probe.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time (a default of 1-2 seconds is often sufficient for survey scans).
-
Acquire a suitable number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualizing the Molecular Structure and Analytical Workflow
Caption: Molecular structure of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.
Caption: Standard workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine provides a rich dataset for its structural confirmation. A thorough understanding of substituent effects on the pyridine ring allows for a confident prediction and interpretation of the chemical shifts and coupling constants. When used in conjunction with other analytical techniques, ¹H NMR serves as a rapid, reliable, and information-dense method for the characterization of such substituted heterocyclic compounds, which is a critical step in the drug discovery and development pipeline.
References
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]
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AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
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Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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ResearchGate. 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... | Download Scientific Diagram. [Link]
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National Institutes of Health. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
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National Institutes of Health. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. [Link]
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Griffith University. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]
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PubChem. 2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380. [Link]
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ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
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X-ray crystal structure of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine derivatives
An In-depth Guide to the X-ray Crystal Structure of Brominated Pyridine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in various intermolecular interactions make them a versatile platform for rational drug design. The introduction of specific substituents, such as halogens and alkoxy groups, can profoundly influence the molecule's conformation, crystal packing, and ultimately, its biological activity.
This guide provides a comparative analysis of the X-ray crystal structure of brominated pyridine derivatives. While crystallographic data for the specific molecule 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is not publicly available at the time of this writing, we will conduct a detailed examination of a closely related and structurally significant analogue, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine , for which complete X-ray diffraction data has been published.[1] This analysis will serve as a valuable reference point for understanding the structural nuances of this class of compounds and will be contextualized by comparing its features with other relevant brominated pyridines.
The determination of the three-dimensional arrangement of atoms in a molecule through single-crystal X-ray diffraction provides invaluable insights into its stereochemistry, conformation, and potential intermolecular interactions.[2][3][4][5] The crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine reveals key architectural features that are emblematic of this class of compounds.[1]
The molecule crystallizes in a monoclinic system with the space group P2₁/c, indicating a centrosymmetric arrangement of the molecules in the crystal lattice.[1] The asymmetric unit contains one molecule of the compound. The dihedral angle between the pyridine and the phenyl rings is a critical conformational parameter. In this structure, the two rings are not coplanar, exhibiting a significant twist. This deviation from planarity is a common feature in biaryl systems and is influenced by steric hindrance between the ortho substituents.
A summary of the key crystallographic data for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine is presented in Table 1.
Table 1: Crystallographic Data for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine [1]
| Parameter | Value |
| Chemical Formula | C₁₂H₉BrFNO |
| Formula Weight | 282.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9376 (4) |
| b (Å) | 20.999 (3) |
| c (Å) | 13.2700 (15) |
| β (°) | 95.035 (7) |
| Volume (ų) | 1093.0 (2) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg/m³) | 1.714 |
| R-factor (R₁) | 0.035 |
| Weighted R-factor (wR₂) | 0.068 |
Molecular Structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine
A 2D representation of the molecular structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
Comparative Structural Analysis with Other Bromo-Pyridine Derivatives
To appreciate the structural contributions of the various substituents, it is instructive to compare the features of our primary example with other, simpler brominated pyridines.
-
5-Bromo-2-methoxypyridine : This simpler analogue lacks the methyl group and the phenyl substituent.[6] Its structure is expected to be planar. The absence of the bulky phenyl group would likely lead to a more compact crystal packing arrangement, potentially driven by dipole-dipole interactions involving the methoxy group and the pyridine nitrogen, as well as halogen bonding involving the bromine atom.
-
2-Amino-5-bromo-3-methylpyridine : In this derivative, the methoxy group is replaced by an amino group, and the substituent at the 2-position is an amino group.[7] The presence of the amino group introduces the possibility of strong hydrogen bonding (N-H···N or N-H···Br), which would likely dominate the crystal packing, leading to the formation of well-defined hydrogen-bonded networks. Such interactions are crucial in the design of co-crystals and in influencing the solubility and bioavailability of active pharmaceutical ingredients.
The methoxyethoxy substituent in the originally queried compound, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, would introduce significant conformational flexibility. The ether chain could adopt various gauche and anti conformations, leading to potential polymorphism, where the compound crystallizes in different forms with distinct physical properties. This conformational flexibility could also play a role in its binding to biological targets.
Experimental Protocols: A Guide to Synthesis, Crystallization, and X-ray Diffraction
The successful determination of a crystal structure is contingent on a systematic and well-executed experimental workflow. Below is a representative protocol for the synthesis, crystallization, and analysis of brominated pyridine derivatives, based on established methodologies.[1][8][9][10][11][12]
Synthesis of Brominated Pyridine Derivatives
A common and versatile method for the synthesis of functionalized biaryl pyridines is the Suzuki cross-coupling reaction.[8]
Step-by-Step Protocol:
-
Reaction Setup : To a solution of a brominated pyridine (e.g., 5-bromo-2-fluoropyridine, 1.0 eq) and an appropriate boronic acid (e.g., 5-bromo-2-methoxyphenylboronic acid, 1.2 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a base (e.g., K₃PO₄, 1.5 eq).
-
Reaction Execution : The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Rationale : The Suzuki coupling is a robust and high-yielding reaction that is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules. The choice of catalyst, base, and solvent can be optimized to maximize the yield and purity of the desired product.
Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.
Step-by-Step Protocol:
-
Solvent Selection : The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation. A common technique is to use a binary solvent system, where the compound is soluble in one solvent and poorly soluble in the other.
-
Slow Evaporation/Cooling : The saturated solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly. This gradual decrease in solubility promotes the formation of well-ordered crystals. Common methods include:
-
Slow Evaporation : The solution is left undisturbed in a loosely capped vial.
-
Vapor Diffusion : A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Slow Cooling : The saturated solution is placed in a programmable heating/cooling block and the temperature is gradually decreased.
-
-
Crystal Harvesting : Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Rationale : The goal of crystallization is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice. Slow and controlled conditions are crucial to prevent rapid precipitation, which leads to the formation of amorphous solids or poorly diffracting microcrystals.
X-ray Diffraction Analysis
The final step is the analysis of the crystal using an X-ray diffractometer.[4][5][13]
Step-by-Step Protocol:
-
Crystal Mounting : A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to obtain the final crystal structure.
Rationale : X-ray diffraction is a non-destructive technique that provides precise information about the atomic arrangement in a crystal.[2] The diffraction pattern is a unique fingerprint of the crystal structure, and its analysis allows for the determination of bond lengths, bond angles, and other important geometric parameters.
Experimental Workflow for X-ray Crystallography
A generalized workflow for determining the X-ray crystal structure of a small molecule.
Conclusion
The study of the X-ray crystal structures of brominated pyridine derivatives provides fundamental insights into their molecular architecture and the non-covalent interactions that govern their solid-state assembly. While the specific structure of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine remains to be determined, the detailed analysis of the closely related 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine offers a robust framework for understanding the conformational preferences and packing motifs of this important class of compounds. The comparative analysis with other pyridine derivatives highlights the profound influence of substituent choice on the resulting supramolecular chemistry. The experimental protocols outlined herein provide a practical guide for researchers seeking to synthesize and structurally characterize novel pyridine-based compounds for applications in drug discovery and materials science.
References
-
Gupta, V. K., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]
-
Elahi, et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2941. Available at: [Link]
-
Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]
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Chem-Impex. 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex. Available at: [Link]
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PubChem. 5-Bromo-2-methoxy-3-methylpyridine. PubChem. Available at: [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.
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Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. Available at: [Link]
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Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Excillum. Small molecule crystallography. Excillum. Available at: [Link]
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PubChem. 2-Amino-3-bromo-5-methylpyridine. PubChem. Available at: [Link]
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AVESİS. Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. AVESİS. Available at: [Link]
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Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]
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National Institutes of Health. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. Available at: [Link]
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Royal Society of Chemistry. Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Publishing. Available at: [Link]
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PubMed. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. National Library of Medicine. Available at: [Link]
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Defense Technical Information Center. Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC. Available at: [Link]
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A Comparative Spectroscopic Guide to 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine and Its Positional Isomer
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic compounds is paramount.[1][2] Positional isomers, molecules with identical chemical formulas but different arrangements of substituents, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine and a key positional isomer, 3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine. Understanding the subtle yet significant differences in their NMR, IR, and Mass Spectra is crucial for unambiguous identification, quality control, and ensuring the desired therapeutic or functional outcome.
The pyridine ring is a fundamental scaffold in medicinal chemistry.[3] The specific placement of bromo, methoxyethoxy, and methyl groups on this ring system dictates the molecule's electronic distribution and steric profile, which in turn influences its spectroscopic signature. This guide will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques for differentiating these two important isomers.
Isomer Structures
| Isomer A | Isomer B |
| 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | 3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine |
| CAS: 760207-87-2[4][5] | Hypothetical Isomer for Comparison |
| Molecular Formula: C₉H₁₂BrNO₂ | Molecular Formula: C₉H₁₂BrNO₂ |
| Molecular Weight: 246.10 g/mol | Molecular Weight: 246.10 g/mol |
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of each proton and carbon nucleus is highly sensitive to its local electronic environment, making it ideal for distinguishing between positional isomers.
Causality Behind Experimental Choices in NMR
When analyzing substituted pyridines, the choice of solvent can influence chemical shifts, but standard deuterated solvents like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are typically used for consistency. The key to differentiation lies in predicting how the electron-donating (methoxyethoxy, methyl) and electron-withdrawing (bromo) groups, along with the nitrogen atom's influence, affect the chemical shifts of the aromatic protons and carbons. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general downfield shift of ring protons compared to benzene.[6]
Predicted ¹H NMR Spectral Data
| Proton Assignment | Isomer A: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (Predicted δ, ppm) | Isomer B: 3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine (Predicted δ, ppm) | Rationale for Differentiation |
| H-4 | ~7.6 (d) | ~7.4 (d) | In Isomer A, H-4 is para to the bromine and ortho to the methyl group. In Isomer B, H-4 is ortho to the bromine, leading to a potentially more deshielded environment. |
| H-6 | ~8.1 (d) | ~8.0 (d) | H-6 is adjacent to the nitrogen in both isomers, resulting in a significant downfield shift. The subtle difference arises from the para substituent (bromo in A, methyl in B). |
| -OCH₂CH₂OCH₃ | ~4.4 (t), ~3.8 (t) | ~4.4 (t), ~3.8 (t) | The signals for the methoxyethoxy side chain are expected to be very similar in both isomers as they are insulated from the direct electronic effects of the ring substituents. |
| -OCH₂CH₂OCH₃ | ~3.4 (s) | ~3.4 (s) | The terminal methyl group of the methoxyethoxy chain will appear as a singlet. |
| Pyridine-CH₃ | ~2.3 (s) | ~2.2 (s) | The position of the methyl group on the ring will cause a slight variation in its chemical shift. |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Isomer A: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (Predicted δ, ppm) | Isomer B: 3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine (Predicted δ, ppm) | Rationale for Differentiation |
| C-2 | ~162 | ~160 | The carbon bearing the methoxyethoxy group will be significantly downfield. |
| C-3 | ~130 | ~115 (C-Br) | The position of the bromine atom has a strong effect. In Isomer A, C-3 is attached to the methyl group. In Isomer B, C-3 is directly bonded to the electronegative bromine. |
| C-4 | ~140 | ~142 | |
| C-5 | ~112 (C-Br) | ~128 (C-CH₃) | The carbon attached to the bromine in Isomer A will be upfield compared to the carbon attached to the methyl group in Isomer B. |
| C-6 | ~148 | ~145 | The carbon adjacent to the nitrogen will be deshielded. |
| -OCH₂CH₂OCH₃ | ~70, ~68 | ~70, ~68 | Similar to the proton NMR, the side chain carbons are expected to have very similar chemical shifts. |
| -OCH₂CH₂OCH₃ | ~59 | ~59 | |
| Pyridine-CH₃ | ~18 | ~17 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and overall "fingerprint" of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While many of the fundamental vibrations will be similar for both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.
Key IR Spectral Regions for Pyridine Derivatives
-
C=C and C=N Stretching: These occur in the 1600-1400 cm⁻¹ region. The substitution pattern on the pyridine ring will cause slight shifts in the positions and intensities of these bands.[7][8]
-
C-H Stretching (Aromatic): Typically found above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Found in the 3000-2800 cm⁻¹ region from the methyl and methoxyethoxy groups.
-
C-O Stretching: Strong bands are expected around 1250-1050 cm⁻¹ for the ether linkages.
-
C-Br Stretching: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range. The exact position can be influenced by the overall molecular structure.
While IR alone may not be sufficient for definitive identification between these two isomers, it serves as a valuable complementary technique, especially for confirming the presence of the key functional groups.
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer structural clues. For these isomers, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₁₂BrNO₂).
The key diagnostic feature in the mass spectrum will be the isotopic pattern of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.
While the primary fragmentation pathways might be similar, the relative abundances of certain fragment ions could differ due to the different substitution patterns, although predicting these differences with high accuracy without experimental data is challenging.
Experimental Workflow
A robust analytical workflow is essential for the conclusive identification of these isomers.
Caption: Standard workflow for the spectroscopic identification of pyridine isomers.
Conclusion
The differentiation between 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine and its positional isomers, such as 3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine, is a critical task in chemical synthesis and quality assurance. While IR and Mass Spectrometry provide essential confirmatory data, ¹H and ¹³C NMR spectroscopy stand out as the definitive techniques for unambiguous structure elucidation. The distinct electronic environments created by the different substituent patterns on the pyridine ring give rise to unique and predictable chemical shifts, particularly for the aromatic protons and carbons. By employing the systematic workflow and interpretive principles outlined in this guide, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and success of their scientific endeavors.
References
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- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
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alternative synthetic routes to 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine analogues
An In-Depth Comparative Guide to Alternative Synthetic Routes for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine Analogues
Introduction
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a key heterocyclic building block in modern medicinal chemistry. Its substituted pyridine core is a prevalent scaffold in a multitude of pharmacologically active agents, making the efficient and scalable synthesis of this intermediate a critical consideration in drug development pipelines.[1][2][3] This guide provides a comprehensive comparison of four distinct synthetic strategies to access the title compound and its analogues.
Moving beyond a simple recitation of protocols, we will dissect the underlying mechanistic principles, compare operational parameters, and provide field-proven insights into the advantages and limitations of each approach. The objective is to equip researchers, chemists, and process development professionals with the knowledge to select the optimal synthetic route based on their specific project goals, whether they be speed, cost, scale, or green chemistry principles.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of the target molecule reveals several logical bond disconnections, each forming the basis of a distinct forward-synthetic strategy. The primary disconnections focus on the C2-Oxygen ether bond, which can be formed at different stages of the synthesis.
Caption: Retrosynthetic analysis of the target pyridine ether.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most classical and direct approach, relying on the inherent electrophilicity of the C2 position in a pyridine ring, which is further activated by a leaving group (e.g., a halogen).
Mechanistic Rationale: The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack, particularly when the attack occurs at the C2 or C4 positions.[4][5] This stabilization lowers the activation energy for the substitution reaction, allowing the displacement of a halide by an alkoxide. The reaction is typically driven to completion by using a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.
Experimental Protocol: SNAr
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxyethanol (1.5 eq.) to anhydrous tetrahydrofuran (THF, 10 mL/mmol of halide).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.4 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes.
-
Substitution Reaction: Add 2-chloro-5-bromo-3-methylpyridine (1.0 eq.) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Caption: Workflow for the SNAr synthesis route.
Strategy 2: O-Alkylation of 5-Bromo-3-methyl-2-pyridone
This strategy inverts the roles of the nucleophile and electrophile. It begins with the pyridone tautomer and alkylates the oxygen atom.
Mechanistic Rationale: 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines. While alkylation can occur on either the nitrogen or the oxygen, O-alkylation is often favored under specific conditions (e.g., using silver salts or specific base/solvent combinations). The choice of base is critical to deprotonate the pyridone, and the electrophile is typically an alkyl halide or sulfonate, such as 2-methoxyethyl tosylate. This method avoids the potentially harsh conditions of SNAr.
Experimental Protocol: Pyridone Alkylation
-
Pyridone Suspension: To a solution of 5-bromo-3-methyl-2-pyridone (1.0 eq.) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Addition of Electrophile: Add 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate (1.2 eq.) to the suspension.
-
Heating: Heat the mixture to 80 °C and stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the product.
Caption: Workflow for the Pyridone O-Alkylation route.
Strategy 3: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
This modern cross-coupling reaction offers a powerful and often milder alternative to classical methods for forming C(aryl)-O bonds.
Mechanistic Rationale: The Buchwald-Hartwig amination is a well-known palladium-catalyzed cross-coupling reaction for C-N bond formation.[6][7] Its principles are directly applicable to C-O coupling. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a palladium-alkoxide intermediate, and finally, reductive elimination to form the desired ether and regenerate the Pd(0) catalyst.[8][9] The choice of phosphine ligand is crucial for stabilizing the palladium species and facilitating the key steps of the cycle.
Experimental Protocol: Buchwald-Hartwig Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2-chloro-5-bromo-3-methylpyridine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.5 eq.) to a dry Schlenk tube.
-
Addition of Reagents: Add anhydrous toluene (5 mL/mmol) followed by 2-methoxyethanol (1.2 eq.).
-
Heating and Monitoring: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Strategy 4: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is one of the earliest developed metal-catalyzed cross-coupling reactions for C-O bond formation. While often requiring harsher conditions than palladium-catalyzed methods, modern ligand development has improved its applicability.
Mechanistic Rationale: The traditional Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures.[10][11] The mechanism is thought to involve the formation of a copper alkoxide, which then reacts with the aryl halide. Modern variations use catalytic amounts of a copper(I) salt, often in the presence of a ligand like 1,10-phenanthroline, which stabilizes the copper catalyst and allows the reaction to proceed under milder conditions.[12]
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: Combine 2-chloro-5-bromo-3-methylpyridine (1.0 eq.), copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq.) in a sealable reaction vessel.
-
Addition of Reagents: Add 2-methoxyethanol (2.0 eq.) and a high-boiling polar solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Heating: Seal the vessel and heat to 120-140 °C for 24-48 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the mixture, dilute with ethyl acetate, and filter through Celite to remove copper salts.
-
Extraction and Purification: Wash the filtrate extensively with water to remove the high-boiling solvent, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Comparative Performance Data
The following table summarizes the key operational parameters and typical outcomes for each synthetic route, allowing for an objective comparison.
| Parameter | SNAr | Pyridone Alkylation | Buchwald-Hartwig Coupling | Ullmann Condensation |
| Key Reagents | NaH, 2-methoxyethanol | K₂CO₃, 2-methoxyethyl bromide | Pd₂(dba)₃, Xantphos, NaOtBu | CuI, Phenanthroline, Cs₂CO₃ |
| Typical Solvent | THF, DMF | DMF, Acetonitrile | Toluene, Dioxane | DMF, Dioxane |
| Temperature | 60 - 100 °C | 80 - 100 °C | 100 - 110 °C | 120 - 140 °C |
| Reaction Time | 4 - 12 hours | 6 - 18 hours | 12 - 24 hours | 24 - 48 hours |
| Typical Yield | 70 - 90% | 60 - 85% | 75 - 95% | 50 - 80% |
| Catalyst Cost | None | None | High | Low |
| Scalability | Excellent | Good | Moderate (cost) | Good |
| Key Advantage | Simple, no catalyst | Milder than SNAr | High functional group tolerance | Low-cost catalyst |
| Key Disadvantage | Requires strong base | Potential N-alkylation | Catalyst cost & removal | High temperatures, long times |
Synthesis of Key Precursors
The viability of these routes depends on the availability of the starting materials.
-
2-Chloro-5-bromo-3-methylpyridine: This precursor can be synthesized from 2-amino-3-methylpyridine. The process involves bromination using N-bromosuccinimide (NBS) to yield 2-amino-5-bromo-3-methylpyridine, followed by a Sandmeyer reaction (diazotization with NaNO₂/HCl followed by treatment with CuCl) to replace the amino group with chlorine.[13]
-
5-Bromo-3-methyl-2-pyridone: This can be prepared from 2-amino-5-bromo-3-methylpyridine via diazotization followed by hydrolysis in aqueous acid.
Conclusion and Recommendations
The choice of synthetic route to 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine analogues is a multi-factorial decision.
-
For large-scale, cost-sensitive synthesis: The classical Nucleophilic Aromatic Substitution (SNAr) route is often the most attractive. It is high-yielding, rapid, and avoids expensive and toxic heavy metal catalysts. Its primary drawback is the use of hazardous reagents like sodium hydride.
-
For functional group tolerance and sensitive substrates: The Buchwald-Hartwig C-O Coupling is superior. Although it requires an expensive palladium catalyst and ligand, its mild conditions and broad substrate scope make it ideal for complex molecule synthesis in a research or early development setting.
-
As a cost-effective catalytic alternative: The Ullmann Condensation provides a compromise. It uses an inexpensive copper catalyst but often requires higher temperatures and longer reaction times, which can be detrimental to sensitive functional groups.
-
When starting from a pyridone precursor: The O-Alkylation of 2-pyridone is a viable and direct method, though careful optimization is required to ensure regioselectivity and avoid N-alkylation byproducts.
Ultimately, the optimal strategy is dictated by the specific constraints and objectives of the synthesis. For routine production, SNAr remains the workhorse, while for exploratory and medicinal chemistry applications, the precision and versatility of palladium catalysis are often indispensable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
